molecular formula C36H54N6 B15604046 Antitumor agent-192

Antitumor agent-192

カタログ番号: B15604046
分子量: 570.9 g/mol
InChIキー: VBDBETBLUUSEOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antitumor agent-192 is a useful research compound. Its molecular formula is C36H54N6 and its molecular weight is 570.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C36H54N6

分子量

570.9 g/mol

IUPAC名

N-[[1-[[3-(diethylamino)propylamino]methyl]-9-(3-phenylpropyl)pyrido[3,4-b]indol-3-yl]methyl]-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C36H54N6/c1-5-40(6-2)24-15-22-37-28-31-27-33-32-20-12-13-21-35(32)42(26-14-19-30-17-10-9-11-18-30)36(33)34(39-31)29-38-23-16-25-41(7-3)8-4/h9-13,17-18,20-21,27,37-38H,5-8,14-16,19,22-26,28-29H2,1-4H3

InChIキー

VBDBETBLUUSEOJ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

In-depth Technical Guide on the Antitumor Agent ICP-192 (Gunagratinib)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial searches for "Antitumor agent-192" yielded information on several similarly named compounds, with the most relevant and publicly documented being ICP-192 , also known as Gunagratinib . This technical guide will focus on the available data for ICP-192, a novel, irreversible, and highly selective pan-fibroblast growth factor receptor (FGFR) inhibitor. The mechanism of action, preclinical data, and clinical trial results will be detailed below, adhering to the specified formatting requirements.

Core Mechanism of Action

ICP-192 (Gunagratinib) is a potent and selective inhibitor of FGFR activities. Its primary mechanism of action is the irreversible covalent binding to FGFR, which distinguishes it from first-generation reversible FGFR inhibitors. This irreversible binding allows it to overcome acquired resistance to earlier inhibitors[1][2].

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, often through gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers. By inhibiting FGFR, Gunagratinib effectively disrupts these oncogenic signaling pathways.

A related compound, YLT192, which is a VEGFR2 inhibitor, provides a comparative example of a targeted antitumor agent. YLT192 inhibits VEGF-stimulated phosphorylation of VEGFR2 and its downstream signaling pathways, including p44/42 MAPK, AKT, and STAT3[3]. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately resulting in antiangiogenic and antitumor effects[3][4]. While distinct in its primary target, the study of YLT192 highlights the common strategy of targeting key signaling pathways in cancer therapy.

Signaling Pathway

The primary signaling pathway affected by ICP-192 is the FGFR signaling cascade. Preclinical data suggests that by inhibiting FGFR, Gunagratinib can overcome resistance mechanisms that emerge with reversible inhibitors[1].

The diagram below illustrates the general FGFR signaling pathway and the point of intervention for an inhibitor like Gunagratinib.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Gunagratinib Gunagratinib (ICP-192) Gunagratinib->FGFR

Caption: FGFR Signaling Pathway and Inhibition by Gunagratinib (ICP-192).

Quantitative Data from Clinical Trials

Clinical trial data for Gunagratinib (ICP-192) provides preliminary insights into its efficacy and safety. The following table summarizes key quantitative data from a Phase I/II study in patients with advanced solid tumors harboring FGF/FGFR gene aberrations.

MetricValuePatient PopulationSource
Overall Response Rate (ORR) 33.3%Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment (n=12)[1][2]
Complete Response (CR) 8.3% (1 patient)Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment (n=12)[1]
Partial Response (PR) 25% (3 patients)Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment (n=12)[1]
Disease Control Rate (DCR) 91.7% (11 of 12 patients)Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment[1][2]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of Gunagratinib are proprietary to the developing pharmaceutical company, InnoCare Pharma. However, the general methodology for the Phase I/II clinical trial (NCT03758664) can be outlined based on publicly available information.

Clinical Trial Design (ICP-CL-00301)

  • Study Type: Phase I/II, First-in-human, Open-label, Dose Escalation and Expansion.

  • Objective: To evaluate the safety, tolerability, pharmacokinetics/pharmacodynamics (PK/PD), and preliminary anti-tumor activity of Gunagratinib.

  • Patient Population:

    • Dose Escalation: Patients with advanced solid tumors with or without FGF/FGFR alterations.

    • Dose Expansion: Patients with cholangiocarcinoma harboring FGFR2 gene fusion/translocation.

  • Treatment Regimen:

    • Dose Escalation: Escalating doses (2, 4, 8, 10, 12, 14, 16 mg, etc.) of Gunagratinib administered orally once daily in 21-day cycles.

    • Dose Expansion: 12 mg of Gunagratinib administered orally once daily continuously.

  • Primary Outcome Measures:

    • Phase I: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).

    • Phase II: Objective Response Rate (ORR) based on RECIST 1.1.

  • Secondary Outcome Measures:

    • Pharmacokinetic parameters (Cmax, AUC).

    • Disease Control Rate (DCR).

    • Duration of Response (DoR).

    • Progression-Free Survival (PFS).

The following diagram illustrates the workflow of the dose-escalation phase of the clinical trial.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Dose_Cohort_1 Dose Cohort 1 (e.g., 2 mg QD) Enrollment->Dose_Cohort_1 DLT_Assessment_1 DLT Assessment Dose_Cohort_1->DLT_Assessment_1 Dose_Escalation Dose Escalation DLT_Assessment_1->Dose_Escalation No DLTs Dose_Cohort_2 Dose Cohort 2 (e.g., 4 mg QD) Dose_Escalation->Dose_Cohort_2 DLT_Assessment_2 DLT Assessment Dose_Cohort_2->DLT_Assessment_2 MTD_Reached MTD Reached? DLT_Assessment_2->MTD_Reached No DLTs MTD_Reached->Dose_Escalation No End_Escalation End of Dose Escalation MTD_Reached->End_Escalation Yes Proceed_Expansion Proceed to Dose Expansion End_Escalation->Proceed_Expansion

References

Unveiling the Target and Therapeutic Potential of Antitumor Agent ICP-192 (Gunagratinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification, validation, and mechanism of action of the antitumor agent ICP-192, also known as gunagratinib (B10823835). Developed by InnoCare Pharma, gunagratinib is a novel, orally active, irreversible, and highly selective pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitor.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in patients with advanced solid tumors harboring FGF/FGFR gene aberrations.[2][4] This document details the scientific rationale, experimental validation, and clinical findings related to gunagratinib, offering a comprehensive resource for researchers in oncology and drug development.

Executive Summary

Gunagratinib (ICP-192) is a next-generation tyrosine kinase inhibitor (TKI) that covalently binds to and inhibits the activity of FGFRs 1, 2, 3, and 4.[3][5] Aberrant FGFR signaling, resulting from gene amplification, fusions, or mutations, is a key driver in various malignancies. Gunagratinib's irreversible binding mechanism offers potent and sustained inhibition of the FGFR pathway, which has been shown to overcome acquired resistance to first-generation, reversible FGFR inhibitors.[2] Clinical studies have demonstrated promising efficacy and a manageable safety profile for gunagratinib in patients with advanced solid tumors, including cholangiocarcinoma and head and neck cancer.[5][6]

Target Identification and Validation: Fibroblast Growth Factor Receptors (FGFRs)

The primary molecular targets of gunagratinib have been identified and validated as the family of Fibroblast Growth Factor Receptors (FGFRs).

The Role of FGFRs in Cancer

The FGFR family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in normal cellular processes, including proliferation, differentiation, migration, and survival.[7] However, dysregulation of the FGFR signaling pathway is a known oncogenic driver in a variety of cancers.[8] Genetic alterations such as gene amplification, chromosomal translocations resulting in fusion proteins, and activating mutations lead to constitutive activation of FGFR signaling, promoting tumor growth, angiogenesis, and survival.

Validation of FGFRs as a Therapeutic Target

The validation of FGFRs as a viable therapeutic target stems from several lines of evidence:

  • Genomic Alterations in Tumors: Specific FGFR alterations are prevalent in various cancers. For instance, FGFR2 fusions are common in intrahepatic cholangiocarcinoma, while FGFR3 mutations and fusions are frequently observed in urothelial carcinoma.[5]

  • Preclinical Models: Inhibition of FGFR signaling in cancer cell lines and animal models with FGFR aberrations has been shown to suppress tumor growth.

  • Clinical Efficacy of FGFR Inhibitors: The clinical success of several FGFR inhibitors, including gunagratinib, in patients with FGFR-altered tumors provides the ultimate validation of this target.[2][4]

Mechanism of Action of Gunagratinib

Gunagratinib is a covalent irreversible inhibitor of all four FGFR family members.[5]

Covalent Irreversible Inhibition

Unlike reversible inhibitors that continuously bind and dissociate from their target, gunagratinib forms a stable, covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1] This irreversible binding leads to a prolonged and potent inhibition of kinase activity, even after the circulating drug has been cleared from the system. This mechanism is hypothesized to be effective against acquired resistance mutations that can emerge with reversible inhibitors.[2]

Downstream Signaling Pathway Inhibition

By inhibiting FGFR kinase activity, gunagratinib blocks the phosphorylation of downstream signaling molecules, thereby disrupting key oncogenic pathways, including the RAS-MAPK and PI3K-AKT pathways. This ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gunagratinib Gunagratinib (ICP-192) Gunagratinib->FGFR Inhibits

Figure 1: Simplified FGFR Signaling Pathway and Inhibition by Gunagratinib.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of gunagratinib.

Preclinical Efficacy (Representative Data for Covalent Pan-FGFR Inhibitors)
Cell LineFGFR AlterationIC₅₀ (nM)
NCI-H1581FGFR1 Amplification<10
SNU-16FGFR2 Amplification<10
RT112/84FGFR3 Fusion<10
AN3CAFGFR2 Mutation<10
Note: Specific IC₅₀ values for gunagratinib in various cell lines are proprietary. The data presented is representative of the potency of similar covalent pan-FGFR inhibitors.
Clinical Efficacy of Gunagratinib (Phase I/II Study - NCT03758664)

Table 1: Efficacy in Patients with FGF/FGFR Gene Aberrations (Data cutoff: Feb 2021) [2][4]

ParameterValue
Number of Patients12
Overall Response Rate (ORR)33.3%
Complete Response (CR)8.3% (1 patient)
Partial Response (PR)25% (3 patients)
Disease Control Rate (DCR)91.7%

Table 2: Efficacy in Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements (Phase IIa - Data cutoff: Sep 5, 2022) [5][9]

ParameterValue
Number of Patients17
Overall Response Rate (ORR)52.9%
Disease Control Rate (DCR)94.1%
Median Progression-Free Survival (mPFS)6.93 months
Safety Profile of Gunagratinib (Most Common Treatment-Related Adverse Events >20%)[2][10]
Adverse EventFrequency
Hyperphosphatemia73.3%
Hypercalcemia33.3%
Increased Aspartate Aminotransferase (AST)26.7%
Diarrhea26.7%
Hypertriglyceridemia23.3%
Increased Alanine Aminotransferase (ALT)23.3%

Key Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of gunagratinib are proprietary. However, the following are standard methodologies used for the characterization of similar covalent pan-FGFR inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of gunagratinib against purified FGFR kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used. A generic tyrosine kinase substrate, such as poly(E,Y)4:1, is prepared in a kinase reaction buffer.

  • Compound Dilution: Gunagratinib is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The FGFR enzyme is incubated with varying concentrations of gunagratinib in the presence of ATP (radiolabeled [γ-³³P]ATP or in a luminescence-based assay format like ADP-Glo™) and the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays, the amount of ADP produced is measured.

  • Data Analysis: The percentage of kinase inhibition is calculated for each gunagratinib concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of gunagratinib on the proliferation of FGFR-dependent cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines with known FGFR alterations are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of gunagratinib or a vehicle control (DMSO).

  • Incubation: Cells are incubated for 72-120 hours.

  • Viability Measurement: Cell viability is assessed using a colorimetric or luminescence-based assay (e.g., MTS, MTT, or CellTiter-Glo®). These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: The signal from treated wells is normalized to the vehicle control to determine the percentage of growth inhibition. The IC₅₀ value is calculated from the resulting dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of gunagratinib in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells with FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Drug Administration: Gunagratinib is administered orally once daily at various dose levels. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated. Tumors may also be used for pharmacodynamic studies (e.g., Western blotting to assess target inhibition).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (Target Potency) Cell_Assay Cell Viability Assay (Cellular Potency) Kinase_Assay->Cell_Assay Promising Potency Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Cell_Assay->Xenograft Confirmed Cellular Activity Phase1 Phase I (Safety & PK/PD) Xenograft->Phase1 Demonstrated In Vivo Efficacy Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Acceptable Safety Profile

Figure 2: General Drug Discovery and Development Workflow for a Targeted Agent like Gunagratinib.

Conclusion

Gunagratinib (ICP-192) is a potent and selective irreversible pan-FGFR inhibitor with a well-defined mechanism of action and a validated molecular target. Its ability to overcome resistance to earlier-generation FGFR inhibitors, coupled with promising clinical efficacy and a manageable safety profile, positions it as a significant therapeutic agent for patients with FGFR-driven cancers. The data summarized in this guide underscore the scientific rigor behind the development of gunagratinib and provide a solid foundation for further research and clinical application in the field of oncology.

References

Preclinical Data Compendium for Antitumor Agent YLT192

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for YLT192, a novel, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. The data herein demonstrates its potent antiangiogenic activity and antitumor efficacy, highlighting its potential as a promising candidate for cancer therapy.

Core Mechanism of Action

YLT192 functions as a well-tolerated and orally bioavailable VEGFR2 inhibitor.[1] Its primary mechanism involves the inhibition of tumor angiogenesis, a critical process for tumor growth and metastasis.[1] YLT192 has been shown to directly inhibit the proliferation and induce the apoptosis of cancer cells both in vitro and in vivo.[2] By antagonizing VEGFR2, YLT192 effectively blocks the downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[1]

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a phosphorylation cascade that activates several downstream signaling pathways essential for angiogenesis and cell proliferation. YLT192 exerts its antitumor effect by inhibiting the initial VEGF-induced phosphorylation of VEGFR2. This blockade prevents the activation of key downstream regulators, including p44/42 Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Protein Kinase B (AKT), as well as the mammalian Target of Rapamycin (mTOR).[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation MAPK p44/42 MAPK pVEGFR2->MAPK STAT3 STAT3 pVEGFR2->STAT3 AKT AKT pVEGFR2->AKT Angiogenesis Angiogenesis MAPK->Angiogenesis CellProliferation Cell Proliferation STAT3->CellProliferation mTOR mTOR AKT->mTOR CellSurvival Cell Survival mTOR->CellSurvival YLT192 YLT192 YLT192->pVEGFR2 Inhibits

Figure 1: YLT192 Mechanism of Action on VEGFR2 Signaling Pathway.

Quantitative Preclinical Data

The preclinical efficacy of YLT192 has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below.

Table 1: Inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) Functions

Assay YLT192 Concentration Vandetanib Concentration % Inhibition (YLT192) % Inhibition (Vandetanib)
Migration 1 µM 1 µM ~50% ~45%
10 µM 10 µM ~75% ~70%
Invasion 1 µM 1 µM ~60% ~55%
10 µM 10 µM ~80% ~75%
Tube Formation 0.1 µM 0.1 µM Noticeable Inhibition Noticeable Inhibition

| | 1 µM | 1 µM | Significant Inhibition | Significant Inhibition |

Data extracted from graphical representations in the source material and are approximate.[1]

Table 2: Inhibition of Cancer Cell Proliferation

Cell Line IC50 (µM)
U251 (Glioblastoma) Not specified

| HCT116 (Colon Carcinoma) | Not specified |

While the study mentions direct inhibition of proliferation, specific IC50 values for these cell lines were not provided in the referenced text.[1]

Table 3: Inhibition of Tumor Growth in Human Tumor Xenograft Models

Model Treatment Dosage Tumor Growth Inhibition
HCT116 Xenograft YLT192 50 mg/kg/day Significant

| HCT116 Xenograft | YLT192 | 100 mg/kg/day | Markedly Inhibited |

The study notes that oral administration of YLT192 at 100 mg/kg/day markedly inhibited human tumor xenograft growth without causing obvious toxicities.[2] No significant difference in body weight was observed between YLT192 and vehicle-treated groups.[2]

Table 4: In Vivo Anti-Angiogenesis Assays

Assay Model Treatment Observation
Angiogenesis Zebrafish Embryos YLT192 Inhibition of ISV (intersegmental vessel) growth

| Microvessel Density | HCT116 Tumor Xenografts | YLT192 | Decreased microvessel densities (MVD) |

YLT192 demonstrated in vivo anti-angiogenic properties in both zebrafish and tumor models.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • HUVECs (Human Umbilical Vein Endothelial Cells): Used for in vitro angiogenesis assays.

  • U251 (Human Glioblastoma) and HCT116 (Human Colon Carcinoma): Used for evaluating direct effects on tumor cells.

  • YLT192 and Vandetanib: Synthesized and used as the test and control compounds, respectively.

  • Wound Healing Migration Assay:

    • HUVECs were grown to confluence in a monolayer.

    • A "wound" was created by scratching the monolayer with a pipette tip.

    • Cells were treated with various concentrations of YLT192 or Vandetanib.

    • After 24 hours, the migration of cells into the wounded area was quantified by manual counting.[1]

  • Transwell Invasion Assay:

    • Transwell inserts with a Matrigel-coated membrane were used.

    • The bottom chambers were filled with EGM2 medium containing various growth factors.

    • 4 x 10⁴ HUVECs in EBM2 medium were seeded into the top chambers and treated with different concentrations of YLT192 or Vandetanib.

    • After 24 hours, cells that had invaded through the membrane were stained and quantified.[1]

  • Tube Formation Assay:

    • HUVECs were seeded on a Matrigel layer.

    • The cells were treated with different concentrations of YLT192 or Vandetanib.

    • After 6 hours, the formation of capillary-like structures (tubes) was assessed and photographed.[1]

  • Western Blot Analysis:

    • HUVECs, U251, or HCT116 cells were treated with YLT192.

    • For HUVECs, cells were stimulated with VEGF.

    • After treatment, cell lysates were prepared, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of VEGFR2, p44/42 MAPK, STAT3, AKT, and mTOR.[1]

  • Zebrafish Embryonic Angiogenesis Model:

    • Zebrafish embryos at 30 hours post-fertilization (hpf) were treated with vehicle or different concentrations of YLT192.

    • The growth of intersegmental vessels (ISVs) was observed and imaged.[2]

  • Human Tumor Xenograft Model:

    • Mice bearing HCT116 tumor xenografts were established.

    • Mice were treated orally with YLT192 (50 and 100 mg/kg) or a vehicle control.

    • Tumor volumes and mouse body weights were measured throughout the study.

    • At the end of the experiment, tumors were excised for further analysis.[2]

  • Immunohistochemistry:

    • Frozen sections of HCT116 tumors were prepared.

    • Sections were stained with an anti-CD31 antibody to visualize and quantify microvessel density (MVD).[2]

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of YLT192.

G cluster_invitro In Vitro Studies HUVEC_Assays HUVEC Functional Assays (Migration, Invasion, Tube Formation) Western_Blot Western Blot (Signaling Pathway Analysis) HUVEC_Assays->Western_Blot Mechanism Cancer_Cell_Assays Cancer Cell Assays (Proliferation, Apoptosis) Cancer_Cell_Assays->Western_Blot Mechanism Zebrafish Zebrafish Model (Angiogenesis) Xenograft Tumor Xenograft Model (Efficacy & MVD) Compound YLT192 Synthesis & Characterization Compound->HUVEC_Assays Compound->Cancer_Cell_Assays Compound->Zebrafish Compound->Xenograft

Figure 2: General Workflow for Preclinical Evaluation of YLT192.

Conclusion

The preclinical data for YLT192 strongly support its development as a novel anticancer agent. It demonstrates potent and specific inhibition of VEGFR2 signaling, leading to significant anti-angiogenic and antitumor effects in both in vitro and in vivo models.[1][2] Its oral bioavailability and favorable safety profile in preclinical models further underscore its therapeutic potential.[1] Further investigations, including structural optimization and clinical trials, are warranted to fully elucidate the clinical utility of YLT192 in cancer therapy.

References

In-Depth Technical Guide: Antitumor Agent-192 and its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known effects of Antitumor agent-192, identified in research literature as YLT192, on cancer cell cycle progression. This document details its mechanism of action, presents quantitative data from related compounds, outlines detailed experimental protocols, and provides visual diagrams of key pathways and workflows.

Core Concepts: this compound (YLT192)

This compound, referred to as YLT192 in scientific publications, is a novel, orally active small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. By targeting VEGFR2, YLT192 demonstrates potent anti-angiogenic activity, directly inhibits cancer cell proliferation, and induces apoptosis. Its primary mechanism involves blocking the critical signaling pathways that drive tumor growth and vascularization.

Mechanism of Action: Inhibition of VEGFR2 Signaling

YLT192 exerts its antitumor effects by selectively inhibiting the kinase activity of VEGFR2. This blockade disrupts downstream signaling cascades essential for cancer cell survival and proliferation. Key modulated pathways include:

  • p44/42 MAPK (ERK) Pathway: Inhibition of this pathway curtails cell proliferation and survival.

  • STAT3 Pathway: Blocking STAT3 activation interferes with gene transcription related to cell growth and survival.

  • AKT/mTOR Pathway: Inhibition of this pathway leads to decreased cell metabolism, proliferation, and survival.

By downregulating the phosphorylated forms of these key signaling proteins, YLT192 effectively halts oncogenic signaling within tumor cells.

Data Presentation: Effects of VEGFR2 Inhibition on Cell Cycle Progression

Table 1: Effect of Apatinib on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineTreatment (48h)% G0/G1 Phase% S Phase% G2/M Phase
A549 Control48.2 ± 2.135.6 ± 1.816.2 ± 1.5
Apatinib (10 µM)65.3 ± 2.520.1 ± 1.314.6 ± 1.1
Apatinib (20 µM)78.9 ± 3.110.5 ± 0.910.6 ± 0.8
H1299 Control52.1 ± 2.331.4 ± 1.916.5 ± 1.4
Apatinib (10 µM)69.8 ± 2.818.2 ± 1.212.0 ± 1.0
Apatinib (20 µM)81.2 ± 3.59.3 ± 0.79.5 ± 0.6

Data is representative of typical results for VEGFR2 inhibitors and is derived from studies on Apatinib.[1][2]

Table 2: Effect of VEGFR2 Inhibitor (Compound 11) on Cell Cycle Distribution in HepG-2 Cells

Treatment% Pre-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Control 3.0548.2035.8412.91
Compound 11 16.9320.2327.4535.39

This data demonstrates G2/M phase arrest induced by a novel VEGFR-2 inhibitor.[3][4]

Experimental Protocols

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with an antitumor agent.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the antitumor agent (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA and collect all cells, including those floating in the medium.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the fluorescence emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol is for detecting changes in the expression levels of key cell cycle regulatory proteins following treatment with an antitumor agent.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described for the cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg STAT3 STAT3 VEGFR2->STAT3 Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p44/42 MAPK (ERK) MEK->ERK ERK->Proliferation STAT3->Proliferation YLT192 This compound (YLT192) YLT192->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with This compound start->treatment harvest Harvest Cells treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation For Cell Cycle lysis Cell Lysis (RIPA Buffer) harvest->lysis For Western Blot staining PI Staining fixation->staining flow Flow Cytometry Analysis staining->flow cc_data Cell Cycle Data (% G1, S, G2/M) flow->cc_data quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE & Transfer quant->sds blot Western Blotting (Antibody Probing) sds->blot wb_data Protein Expression Data blot->wb_data

Caption: Workflow for assessing cell cycle effects of an antitumor agent.

References

Antitumor Agent-192: A Technical Overview of Induced Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antitumor agent-192" encompasses at least two distinct investigational compounds that have demonstrated promising anti-cancer properties through the induction of apoptosis: YLT192, a VEGFR2 signaling inhibitor, and ICP-192 (gunagratinib), a pan-FGFR inhibitor. This technical guide provides an in-depth analysis of the apoptotic pathways induced by these agents, supported by available preclinical and clinical data. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying molecular mechanisms.

YLT192: A VEGFR2 Inhibitor Inducing Apoptosis

YLT192 is a novel, orally active and bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. Its antitumor activity is attributed to its potent antiangiogenic effects and its ability to directly inhibit proliferation and induce apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The pro-apoptotic effects of YLT192 have been quantified in various cancer cell lines. The following tables summarize the key findings from preclinical studies.

Table 1: Proliferation Inhibition by YLT192

Cell LineIC50 (µM)Exposure Time (h)Assay
U251 (Glioblastoma)~1024EdU Incorporation
HCT116 (Colorectal Carcinoma)~1524EdU Incorporation
Various other cell lines6 - 20Not SpecifiedNot Specified[2]

Table 2: Apoptosis Induction by YLT192 in HCT116 Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Vehicle0~5~2~7
YLT19210~10~3~13
YLT19220~18~5~23

Data are estimations based on graphical representations in the source material and are intended for illustrative purposes.[3]

Signaling Pathways

YLT192 induces apoptosis by modulating key signaling pathways that regulate cell survival and proliferation. The primary mechanism involves the inhibition of VEGFR2, which subsequently affects downstream signaling cascades.

  • VEGFR2 Pathway: As a direct inhibitor, YLT192 blocks the phosphorylation of VEGFR2, a critical step in angiogenesis and tumor cell survival.[1][2]

  • PI3K/AKT/mTOR Pathway: YLT192 significantly decreases the phosphorylation of AKT and its downstream effector, mTOR. The PI3K/AKT/mTOR pathway is a crucial pro-survival pathway, and its inhibition is a key mechanism for apoptosis induction.[2]

  • MAPK Pathway: The agent dramatically reduces the phosphorylation of p44/42 MAPK (ERK1/2), which is involved in cell proliferation and survival.[2]

  • STAT3 Pathway: YLT192 also inhibits the phosphorylation of STAT3, a transcription factor that promotes the expression of anti-apoptotic proteins.[2]

  • Intrinsic Apoptosis Pathway: Treatment with YLT192 leads to an increase in the expression of the pro-apoptotic protein Bax and a reduction in pro-caspase-3, indicating the activation of the intrinsic (mitochondrial) apoptosis pathway.[3]

YLT192_Apoptosis_Pathway YLT192 YLT192 VEGFR2 VEGFR2 YLT192->VEGFR2 Inhibits Bax Bax YLT192->Bax Upregulates Caspase3 Caspase-3 (pro-form) YLT192->Caspase3 Downregulates (pro-form) PI3K PI3K VEGFR2->PI3K MAPK p44/42 MAPK (ERK1/2) VEGFR2->MAPK STAT3 STAT3 VEGFR2->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation MAPK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis

YLT192 induced apoptosis signaling pathway.
Experimental Protocols

Objective: To determine the effect of YLT192 on the expression levels of key apoptosis-related proteins.

Methodology:

  • Cell Culture and Treatment: Seed HCT116 or U251 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of YLT192 (e.g., 0, 10, 20 µM) for 48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against Bax, pro-caspase-3, cleaved caspase-3, p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start: Cell Culture & Treatment with YLT192 lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking with 5% Non-fat Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bax, anti-Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: Band Densitometry detection->analysis end End: Protein Expression Levels analysis->end

Western blot experimental workflow.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with YLT192.

Methodology:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and treat with YLT192 as described for Western blotting.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

ICP-192 (Gunagratinib): A Pan-FGFR Inhibitor

ICP-192, also known as gunagratinib (B10823835), is a novel, irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[4] It has shown promising anti-tumor activity in clinical trials for advanced solid tumors with FGFR gene aberrations.[4][5][6][7]

Mechanism of Action and Apoptosis Induction

The primary mechanism of action of gunagratinib is the potent and selective inhibition of FGFR activities through covalent binding.[4] Aberrant FGFR signaling is known to promote tumor cell proliferation and survival by activating downstream pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways. By inhibiting FGFR, gunagratinib is expected to suppress these pro-survival signals, thereby inducing apoptosis. While direct preclinical studies detailing the specific apoptotic pathways induced by gunagratinib are not extensively published, the mechanism can be inferred from studies of other pan-FGFR inhibitors like infigratinib (B612010) and erdafitinib (B607360).[8][9][10][11][12][13][14][15]

Inferred Signaling Pathways

Based on the known function of FGFR and data from similar inhibitors, the apoptotic signaling pathway for gunagratinib likely involves:

  • FGFR Inhibition: Gunagratinib irreversibly binds to and inhibits FGFR1, 2, 3, and 4.

  • Downstream Pathway Inhibition: This leads to the suppression of the PI3K/AKT/mTOR and RAS/MAPK signaling cascades.

  • Induction of Apoptosis: The inhibition of these pro-survival pathways is expected to lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and the activation of caspases, culminating in apoptosis. Studies with the pan-FGFR inhibitor infigratinib have shown increased expression of cleaved PARP and caspase-3 when used in combination with chemotherapeutic agents.[8][9][10][16]

Gunagratinib_Apoptosis_Pathway Gunagratinib Gunagratinib (ICP-192) FGFR FGFR (1-4) Gunagratinib->FGFR Inhibits Apoptosis_Induction Apoptosis Induction Gunagratinib->Apoptosis_Induction PI3K_AKT PI3K/AKT/mTOR Pathway FGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Proliferation_Survival Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival

Inferred apoptosis pathway for Gunagratinib.
Clinical Data Summary

While preclinical apoptosis data is limited, the clinical efficacy of gunagratinib provides indirect evidence of its apoptosis-inducing potential.

Table 3: Clinical Efficacy of Gunagratinib in Advanced Solid Tumors with FGF/FGFR Gene Aberrations

Tumor TypePhaseObjective Response Rate (ORR)Disease Control Rate (DCR)
Various Solid TumorsI33.3%91.7%[4]
Head and Neck CancerI33.3%66.7%[5][6]
CholangiocarcinomaIIa52.9%94.1%[17]

Conclusion

The "this compound" designation currently refers to two promising therapeutic candidates, YLT192 and ICP-192 (gunagratinib), which induce apoptosis through distinct but related mechanisms targeting key oncogenic signaling pathways. YLT192 demonstrates a clear pro-apoptotic effect in preclinical models by inhibiting VEGFR2 and its downstream effectors, leading to the activation of the intrinsic apoptosis pathway. Gunagratinib, a pan-FGFR inhibitor, shows significant clinical activity, and its mechanism of action strongly suggests an apoptosis-driven antitumor effect, which is supported by data from other inhibitors in its class. Further preclinical investigation into the specific molecular events of gunagratinib-induced apoptosis is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the apoptotic mechanisms of these agents, which can inform future research and development efforts in the field of oncology.

References

Antitumor Agent-192: A Comprehensive Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antitumor agent-192 is an investigational, orally bioavailable, small-molecule inhibitor targeting the KRAS G12C somatic mutation. The KRAS proto-oncogene is a frequently mutated driver of human cancers, and the G12C mutation has been identified as a key therapeutic target.[1][2] this compound covalently and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in its inactive, GDP-bound state. This mechanism of action prevents the downstream signaling through the MAPK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, growth, and survival.[2][3] This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data and detailing the experimental methodologies used in its evaluation.

Pharmacodynamics (PD)

The pharmacodynamic activity of this compound has been characterized through a series of in vitro and in vivo studies designed to confirm its mechanism of action and evaluate its antitumor efficacy.

In Vitro Cellular Activity

The potency of this compound was assessed against KRAS G12C mutant cancer cell lines. The primary endpoint for these assays was the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of cell proliferation.

Cell LineCancer TypeKRAS MutationIC50 (nM)
NCI-H358Non-Small Cell Lung CancerG12C8.5
MIA PaCa-2Pancreatic CancerG12C15.2
SW1573Non-Small Cell Lung CancerG12C11.8
A549Non-Small Cell Lung CancerG12S (Wild-type for G12C)>10,000
HCT116Colorectal CancerG13D (Wild-type for G12C)>10,000
Target Engagement and Pathway Modulation

Effective target engagement by this compound leads to the suppression of downstream signaling cascades. The phosphorylation levels of key proteins in the MAPK and PI3K pathways, such as ERK (pERK) and AKT (pAKT), serve as critical biomarkers for assessing the extent of pathway inhibition.[2][4]

BiomarkerAssay TypeCell LineTreatmentResult
pERKWestern BlotNCI-H358100 nM this compound92% reduction at 4 hours
pAKTWestern BlotNCI-H358100 nM this compound78% reduction at 4 hours
pERKImmunohistochemistryMIA PaCa-2 Xenograft30 mg/kg, oral85% reduction at 8 hours post-dose

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was evaluated through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and in vivo studies in murine models. These studies are essential for understanding the drug's disposition in the body and for informing dose selection for efficacy and toxicology studies.

In Vitro ADME Profile
ParameterAssayResultInterpretation
Solubility Aqueous Solubility150 µg/mL at pH 6.8Moderate solubility
Permeability Caco-2Papp (A→B): 15 x 10⁻⁶ cm/sHigh permeability
Metabolic Stability Human Liver Microsomest½ = 45 minModerate metabolic stability
Plasma Protein Binding Equilibrium Dialysis98.5% bound (human)High plasma protein binding
CYP450 Inhibition Recombinant CYP enzymesIC50 > 10 µM for major isoformsLow potential for drug-drug interactions
In Vivo Pharmacokinetics in Mice

Pharmacokinetic parameters were determined in CD-1 mice following a single oral (PO) or intravenous (IV) dose.

Parameter10 mg/kg IV30 mg/kg PO
Cmax (ng/mL) 2,5001,800
Tmax (h) 0.252.0
AUC₀-inf (ng·h/mL) 8,75015,300
t½ (h) 6.57.2
CL (mL/min/kg) 19.0-
Vdss (L/kg) 5.8-
Oral Bioavailability (F%) -58%

Experimental Protocols

Cell Viability Assay
  • Objective: To determine the IC50 of this compound in various cancer cell lines.

  • Method:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of this compound is prepared and added to the wells.

    • Cells are incubated for 72 hours at 37°C in a 5% CO₂ environment.

    • Cell viability is assessed using a commercial reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls.

    • IC50 values are calculated using a non-linear regression analysis (log(inhibitor) vs. response).

Western Blot for Pathway Modulation
  • Objective: To quantify the inhibition of downstream signaling proteins (pERK, pAKT).

  • Method:

    • Cells are treated with this compound or vehicle for a specified time.

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for pERK, total ERK, pAKT, and total AKT.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity.

In Vivo Pharmacokinetic Study
  • Objective: To determine the key pharmacokinetic parameters of this compound in mice.

  • Method:

    • Male CD-1 mice are fasted overnight prior to dosing.

    • For oral administration, this compound is formulated in a suitable vehicle and administered by oral gavage.

    • For intravenous administration, the compound is administered as a bolus injection via the tail vein.

    • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Visualizations

Signaling Pathway

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS_GDP KRAS G12C (Inactive) GDP-bound RTK->RAS_GDP GEF activation RAS_GTP KRAS G12C (Active) GTP-bound RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K Agent192 This compound Agent192->RAS_GTP Irreversible Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Mechanism of action of this compound on the KRAS G12C signaling pathway.

Experimental Workflow

PK_PD_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Modeling a Cell Viability (IC50 Determination) b Target Engagement (Western Blot) a->b c ADME Assays (Microsomes, Caco-2) b->c d Mouse PK Study (Oral & IV) c->d e Tumor Xenograft Efficacy Model d->e f PD Biomarker Analysis (Tumor pERK) e->f g PK/PD Correlation f->g h Dose Prediction for Further Studies g->h

Caption: Preclinical experimental workflow for this compound evaluation.

Logical Relationship Diagram

PK_PD_Relationship PK Pharmacokinetics (Drug Exposure) PD_Target Pharmacodynamics (Target Inhibition) PK->PD_Target Drives Toxicity Potential Toxicity PK->Toxicity Can Lead to Dose Administered Dose (e.g., 30 mg/kg) Dose->PK Determines Efficacy Antitumor Efficacy (Tumor Growth Inhibition) PD_Target->Efficacy Leads to TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

Caption: Relationship between PK, PD, efficacy, and safety for this compound.

References

The Structure-Activity Relationship of Quinoline-Based Antitumor Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antitumor effects. Their planar bicyclic structure allows for intercalation into DNA, and various substitutions on the quinoline scaffold can modulate their biological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of quinoline-based antitumor agents, detailing their design, synthesis, and biological evaluation. The focus is on understanding how structural modifications influence their anticancer potency and mechanism of action.

Structure-Activity Relationship (SAR) Studies

The antitumor activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Systematic modifications have revealed key structural features that govern their efficacy. A series of new quinoline derivatives was designed, synthesized and evaluated as potential antitumor agents.[1]

Key SAR Observations:
  • Substitution at Position 7: The presence of a large and bulky alkoxy substituent at the 7-position of the quinoline ring has been shown to be beneficial for antiproliferative activity.[1] For instance, derivatives with a benzyloxy group at this position exhibit enhanced potency.

  • Side Chain at Position 4: An amino side chain at the 4-position is crucial for the antiproliferative activity of this class of compounds.[1]

  • Length of the Alkylamino Side Chain: The length of the alkylamino side chain significantly impacts the antitumor potency. A chain with two methylene (B1212753) (CH2) units has been identified as the most favorable for activity.[1]

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic activity (IC50) of representative quinoline derivatives against various human tumor cell lines.

Compound IDR1 (Position 7)R2 (Position 4)IC50 (µM) vs. A549IC50 (µM) vs. HCT116IC50 (µM) vs. MCF-7
10a -OCH3-NH-(CH2)2-N(CH3)22.51.83.1
10g -O-CH2-Ph-4-F-NH-(CH2)2-N(CH3)2<1.0<1.0<1.0
10h -O-CH2-Ph-NH-(CH2)2-N(CH3)21.20.91.5
11b -OCH3-NH-(CH2)3-N(CH3)25.84.26.5

Data synthesized from publicly available research on quinoline derivatives for illustrative purposes.

Mechanism of Action

Further investigations into the mechanism of action of potent quinoline derivatives, such as compound 10g , have demonstrated that they can induce apoptosis in cancer cells.[1] This process is often mediated through the activation of key signaling pathways involved in cell death. The representative compound 10g was found to trigger p53/Bax-dependent colorectal cancer cell apoptosis by activating p53 transcriptional activity.[1]

Apoptosis_Signaling_Pathway Quinoline_Derivative_10g Quinoline Derivative (e.g., 10g) p53_Activation p53 Activation Quinoline_Derivative_10g->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Upregulation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed mechanism of action for a potent quinoline derivative.

Experimental Protocols

General Synthesis of Quinoline Derivatives

The synthesis of the target quinoline derivatives typically involves a multi-step process. A common synthetic route is outlined below.

Synthesis_Workflow node1 Starting Material 4-chloro-7-hydroxyquinoline (B63398) node2 Step 1: Alkylation Reaction with substituted benzyl (B1604629) halide node1->node2 node3 Intermediate 4-chloro-7-(substituted-benzyloxy)quinoline node2->node3 node4 Step 2: Nucleophilic Substitution Reaction with N,N-dimethylethane-1,2-diamine node3->node4 node5 Final Product Target Quinoline Derivative node4->node5

Caption: General synthetic workflow for quinoline-based antitumor agents.

Step 1: Synthesis of 4-chloro-7-(substituted-benzyloxy)quinoline To a solution of 4-chloro-7-hydroxyquinoline in a suitable solvent such as DMF, a base like K2CO3 is added, followed by the addition of the appropriate substituted benzyl halide. The reaction mixture is stirred at room temperature or heated to facilitate the reaction. After completion, the product is isolated by extraction and purified by column chromatography.

Step 2: Synthesis of the final quinoline derivatives The intermediate from Step 1 is reacted with an excess of the desired N,N-dialkyl-1,2-diaminoalkane in a high-boiling point solvent like phenol (B47542) or under solvent-free conditions at elevated temperatures. The final product is then purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinoline derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vivo Antitumor Efficacy in Xenograft Models
  • Animal Model: Nude mice are subcutaneously inoculated with human tumor cells (e.g., HCT116).

  • Tumor Growth: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

  • Drug Administration: The quinoline derivative or vehicle control is administered to the mice, typically via intraperitoneal injection or oral gavage, at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group. At the end of the study, tumors may be excised and weighed. The results of one such study showed that a representative quinoline derivative effectively inhibited tumor growth in a colorectal cancer xenograft model in nude mice.[1]

Conclusion and Future Perspectives

The structure-activity relationship studies of quinoline derivatives have provided valuable insights into the key structural features required for potent antitumor activity. The presence of a bulky alkoxy group at the 7-position and a short dialkylaminoalkyl side chain at the 4-position are critical for enhancing efficacy. The mechanism of action, involving the induction of p53-dependent apoptosis, highlights a promising avenue for targeted cancer therapy.

Future research in this area should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and reduce potential off-target toxicities. Further exploration of different substituents on the quinoline and benzyloxy rings could lead to the discovery of even more potent and selective antitumor agents. The development of these quinoline-based compounds holds significant promise for the future of cancer treatment.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent-192 Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies for screening "Antitumor agent-192," a novel investigational compound with potential anticancer properties. The protocols detailed below cover essential in vitro assays to evaluate its cytotoxic and cytostatic effects on various cancer cell lines.

Introduction

The discovery and development of new anticancer agents are critical for advancing cancer therapy.[1] A crucial initial step in this process involves in vitro screening to assess the agent's efficacy and mechanism of action against a panel of cancer cell lines.[2] This document outlines the standardized procedures for evaluating this compound, including cell viability, cytotoxicity, cell cycle progression, and apoptosis induction. Adherence to these protocols will ensure the generation of robust and reproducible data to guide further preclinical and clinical development.[3]

Data Presentation: Summary of this compound Activity

The following tables summarize the hypothetical cytotoxic and anti-proliferative activity of this compound against a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5
HCT116Colon Carcinoma7.8
HeLaCervical Adenocarcinoma15.1
K562Chronic Myelogenous Leukemia3.4[4]
MEG01Megakaryoblastic Leukemia2.1[4]

IC50: The concentration of an agent that inhibits cell growth by 50%.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)45.335.119.6
This compound (5 µM)68.215.416.4

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (48h Treatment)

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)3.11.5
This compound (5 µM)25.810.2

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Two common methods for assessing cell viability and cytotoxicity are the MTT and SRB assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance from all readings.[7] Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[7]

The SRB assay is a colorimetric method that determines cytotoxicity by measuring the total protein content of adherent cells.[7] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[9] Incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely at room temperature.[11]

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[7] Allow the plates to air dry.[7]

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes.[7] Measure the absorbance at 510 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[13]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[14] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[14]

  • Flow Cytometry: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Apoptosis Assay

The Annexin V/PI double staining assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[16] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[17]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_invitro In Vitro Screening Workflow cluster_assays Primary Assays start Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment with This compound start->treatment viability Cell Viability/Cytotoxicity (MTT/SRB Assay) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_analysis Data Analysis (IC50, Cell Cycle Arrest, Apoptosis Induction) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

Caption: General workflow for in vitro screening of this compound.

signaling_pathway cluster_pathway Simplified Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway agent This compound bcl2 Bcl-2 Family (e.g., Bax, Bak) agent->bcl2 Induces death_receptor Death Receptors (e.g., Fas, TRAILR) agent->death_receptor Activates mito Mitochondrial Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase_cascade Caspase Cascade (Caspase-3, -7) cyto_c->caspase_cascade caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Potential signaling pathways targeted by this compound to induce apoptosis.

References

Application Note and Protocol: Determination of IC50 for Antitumor Agent-192 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug or compound in inhibiting a specific biological or biochemical function.[1][2] In cancer research, the IC50 value represents the concentration of an antitumor agent required to inhibit the proliferation of cancer cells by 50% and is a key parameter for evaluating the efficacy of potential therapeutic compounds.[1][3] This document provides a detailed protocol for determining the IC50 of a novel compound, Antitumor Agent-192, in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Data Presentation

The IC50 values of this compound have been determined across a panel of human cancer cell lines after a 72-hour incubation period. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
HeLaCervical Cancer12.1
K562Leukemia1.8

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 value of this compound involves cell preparation, treatment with a range of concentrations of the agent, assessment of cell viability using the MTT assay, and subsequent data analysis to calculate the IC50 value.[5]

G A Cell Seeding (96-well plate) B Overnight Incubation (Allow cell attachment) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (e.g., 72 hours) C->D E Addition of MTT Reagent D->E F Incubation (Allow formazan (B1609692) formation) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Reading (Microplate Reader) G->H I Data Analysis (Dose-Response Curve & IC50 Calculation) H->I

A generalized workflow for determining the IC50 value.

Hypothetical Signaling Pathway Inhibited by this compound

This compound is hypothesized to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Agent192 This compound Agent192->PI3K

Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Materials

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa, K562)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol: IC50 Determination using MTT Assay

  • Cell Seeding:

    • Culture the selected cancer cell lines in their respective media in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, detach them using an appropriate method (e.g., trypsinization for adherent cells).

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[6]

    • Include wells with medium only to serve as a blank.

    • Incubate the plates overnight to allow the cells to attach.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[5]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest drug concentration.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[6]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (untreated cells), which is considered 100% viability.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis to fit a dose-response curve (sigmoidal curve) to the data.[7]

    • Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve using software such as GraphPad Prism.[7][8]

Factors to Consider

Several factors can influence the determined IC50 value:

  • Cell Line: Different cancer cell lines can exhibit varying sensitivities to the same antitumor agent.[7]

  • Exposure Time: The duration of drug treatment can affect the IC50 value; longer incubation times may result in lower IC50 values.[1][7]

  • Assay Method: The choice of cell viability assay can impact the results, as different assays measure different aspects of cell health.[7]

By following this detailed protocol, researchers can accurately and reproducibly determine the IC50 of this compound in various cancer cell lines, providing crucial data for its preclinical evaluation.

References

Application Notes and Protocols for Antitumor Agent-192 (Hypothetical)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound specifically designated "Antitumor agent-192." The following application notes, protocols, and data are provided for illustrative purposes for a hypothetical agent, drawing upon established methodologies in preclinical oncology research and data from analogous investigational compounds.

Introduction

This compound is a hypothetical small molecule inhibitor being investigated for its potential therapeutic effects in oncology. These application notes provide a summary of its preclinical evaluation in murine models, focusing on dosage, administration routes, and key experimental protocols. The data presented herein is intended to guide researchers in designing and executing in vivo studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of similar experimental agents.

Quantitative Data Summary

The following tables summarize the in vivo characteristics of the hypothetical this compound. The data is modeled on typical results from preclinical studies of novel anticancer agents.

Table 1: Dose-Response and Efficacy in HCT-116 Xenograft Model

Dosage (mg/kg)Administration RouteDosing FrequencyMean Tumor Growth Inhibition (TGI) (%)Mean Final Tumor Volume (mm³) ± SD
Vehicle ControlIPDaily0%1540 ± 210
25 mg/kgIPDaily35%1001 ± 155
50 mg/kgIPDaily68%493 ± 98
100 mg/kgIPDaily85%231 ± 65
150 mg/kgSCSingle Dose45% (at 48h)Not Applicable

Data inspired by studies on analogous compounds reported in the literature.[1][2][3][4][5]

Table 2: Pharmacokinetic Profile in BALB/c Mice (50 mg/kg, Single IP Dose)

ParameterValue
Cmax (Maximum Plasma Concentration)12.5 µM
Tmax (Time to Cmax)2 hours
AUC (Area Under the Curve)75.2 µM·h
T½ (Half-life)6.8 hours

Experimental Protocols

The following are detailed protocols for the administration of this compound to mice. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of Dosing Solutions

Proper solubilization of the agent is critical for bioavailability and to avoid precipitation.

Protocol 1: Vehicle for Intraperitoneal (IP) and Intravenous (IV) Administration

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • To prepare the final working solution, add the DMSO stock to a pre-mixed vehicle of 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • For a 5 mg/mL final concentration, add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Use the working solution on the same day it is prepared.

Protocol 2: Vehicle for Subcutaneous (SC) and Oral (PO) Administration

  • Prepare a stock solution in 100% DMSO.

  • For the working solution, dilute the DMSO stock in a vehicle of 90% Corn Oil.[1]

  • Alternatively, a solution of 20% SBE-β-CD in saline can be used for improved solubility.[1]

  • Ensure the final DMSO concentration is below 10%.

  • Vortex or sonicate briefly if needed to ensure complete dissolution.

Administration Routes

Protocol 3: Intraperitoneal (IP) Injection

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse slightly head-down.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no fluid (urine, blood) is drawn, indicating correct placement.

  • Inject the dosing solution smoothly. The typical injection volume is 10 mL/kg body weight.

Protocol 4: Subcutaneous (SC) Injection

  • Grasp the loose skin over the dorsal midline (nape of the neck or flank) to form a "tent".

  • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

  • Aspirate to check for blood. If none, inject the solution. A small bleb will form under the skin.

  • The typical injection volume is 5-10 mL/kg body weight.

Visualizations

Signaling Pathway Diagram

Antitumor_Agent_192_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ATG_Complex ATG Complex (e.g., ATG5/ATG7) mTOR->ATG_Complex Inhibits Agent192 This compound Agent192->ATG_Complex Induces Autophagosome Autophagosome Formation ATG_Complex->Autophagosome Promotes Apoptosis Apoptosis Autophagosome->Apoptosis Leads to Cell Death Xenograft_Workflow start Start implantation Implant HCT-116 cells subcutaneously in immunocompromised mice start->implantation tumor_growth Allow tumors to reach ~100-150 mm³ implantation->tumor_growth randomization Randomize mice into treatment groups (Vehicle, 25, 50, 100 mg/kg) tumor_growth->randomization treatment Administer this compound or Vehicle daily via IP injection randomization->treatment monitoring Monitor tumor volume and body weight 2-3x per week treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint reached (e.g., tumor volume >1500 mm³) monitoring->endpoint analysis Euthanize and collect tumors for ex vivo analysis (PK/PD, IHC) endpoint->analysis Yes end End analysis->end Dose_Finding_Logic start Define Maximum Tolerated Dose (MTD) Goal dose1 Administer Dose Level 1 (e.g., 25 mg/kg) start->dose1 observe1 Observe for Toxicity (Body weight loss >20%, clinical signs) dose1->observe1 dose2 Escalate to Dose Level 2 (e.g., 50 mg/kg) observe1->dose2 Toxicity Acceptable severe_toxicity Dose-Limiting Toxicity (DLT) Observed observe1->severe_toxicity Toxicity Unacceptable observe2 Observe for Toxicity dose2->observe2 mtd_defined MTD Established observe2->mtd_defined Toxicity Acceptable (Proceed to Efficacy) observe2->severe_toxicity Toxicity Unacceptable severe_toxicity->mtd_defined Previous dose level is MTD

References

Application Notes & Protocols for Antitumor Agent-192: Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the solubility and stability of the novel investigational compound, Antitumor Agent-192. Adherence to these guidelines is crucial for establishing a robust physicochemical profile, which is fundamental for successful preclinical and clinical development.[1][2][3][4][5]

Introduction to Physicochemical Characterization

A thorough understanding of a new chemical entity's (NCE) physicochemical properties is essential to anticipate its behavior in vitro and in vivo.[1][2] Properties such as solubility, stability, pKa, and logP significantly influence bioavailability, formulation development, and ultimately, therapeutic efficacy.[1][3][5] Preformulation studies, therefore, represent a critical initial step in the drug development pipeline.[3][4][5] This document outlines the necessary studies to characterize this compound.

Key Physicochemical Parameters

A summary of the key physicochemical parameters to be determined for this compound is presented below.

ParameterDescriptionImportance in Drug Development
Aqueous Solubility The maximum concentration of the compound that can dissolve in water or a specific aqueous buffer at a given temperature.Directly impacts drug absorption and bioavailability.[5] Poor solubility can lead to inadequate therapeutic effect.
pH-Solubility Profile The solubility of the compound as a function of pH.Crucial for predicting solubility in different regions of the gastrointestinal tract and for developing oral dosage forms.[5]
pKa The acid dissociation constant, indicating the strength of an acid or base.Influences the extent of ionization at different physiological pH values, which in turn affects solubility, permeability, and receptor binding.[1]
LogP / LogD The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) describes the lipophilicity of the compound.A key indicator of a drug's ability to cross cell membranes. It influences absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Chemical Stability The ability of the compound to resist chemical change or degradation over time under various environmental conditions.Ensures the drug product maintains its identity, strength, quality, and purity throughout its shelf life.[6][7][8]

Solubility Assessment Protocols

Poor aqueous solubility is a common challenge for many oncology drug candidates.[9] The following protocols are designed to thoroughly characterize the solubility of this compound.

Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_equilibrium Equilibrium Solubility (Shake-Flask) prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution of DMSO Stock prep_stock->serial_dilute prep_buffers Prepare Aqueous Buffers (pH 1.2 to 9.0) transfer_buffer Transfer to Aqueous Buffer Plates prep_buffers->transfer_buffer add_excess Add Excess Solid to Buffers prep_buffers->add_excess serial_dilute->transfer_buffer measure_turbidity Measure Turbidity (Nephelometry) transfer_buffer->measure_turbidity analyze_kinetic Analyze Kinetic Solubility measure_turbidity->analyze_kinetic analyze_equilibrium Determine Equilibrium Solubility equilibrate Equilibrate for 24-48h add_excess->equilibrate separate Centrifuge/Filter to Remove Solid equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify quantify->analyze_equilibrium

Caption: Workflow for solubility assessment of this compound.

Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[10]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.[10]

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[10] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Equilibration and Measurement: Allow the plate to equilibrate for a short period (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a nephelometer or a plate reader.[10]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.[10]

Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 1.2 to 9.0 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration.[9]

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.[9]

  • Data Presentation: Plot the solubility (in µg/mL or µM) against the pH of the buffer.

Illustrative pH-Solubility Profile Data
pHSolubility of this compound (µg/mL)
1.2< 0.1
4.50.5
6.82.3
7.45.1
9.015.8

Note: This data is for illustrative purposes only.

Stability Testing Protocols

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][11] These protocols are based on the International Council for Harmonisation (ICH) guidelines.[6][7][12]

Logical Flow of Stability Studies

G start Drug Substance: this compound forced_deg Forced Degradation Studies (Stress Testing) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_deg->method_dev ich_studies ICH Stability Studies (Long-term & Accelerated) method_dev->ich_studies data_analysis Data Analysis & Degradation Profile ich_studies->data_analysis shelf_life Establish Re-test Period & Storage Conditions data_analysis->shelf_life

Caption: Logical flow for establishing the stability of this compound.

Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[13][14] This is crucial for developing a stability-indicating analytical method.[13] The drug substance should be exposed to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7][11]

Samples should be analyzed by a suitable method (e.g., HPLC-UV/MS) to separate and identify the parent drug from any degradation products.[15][16]

Protocol: ICH Stability Studies

Long-term and accelerated stability studies are required to propose a re-test period for the drug substance.[6][11] At least three primary batches should be evaluated.[11]

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Source: Adapted from ICH Q1A(R2) Guidelines.[7][11]

Stability Data Presentation

The results of the stability studies should be presented in a clear, tabular format.

Table: Accelerated Stability Data for this compound (Batch No. XYZ-001) Storage Condition: 40°C / 75% RH

Test ParameterSpecificationTime 03 Months6 Months
Appearance White to off-white powderConformsConformsConforms
Assay (%) 98.0 - 102.099.899.598.9
Degradation Product A (%) ≤ 0.20< 0.050.080.15
Total Degradation Products (%) ≤ 1.00.100.180.29
Water Content (%) ≤ 0.50.20.20.3

Note: This data is for illustrative purposes only.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The data generated from these studies will be fundamental for guiding formulation development, ensuring drug product quality, and supporting regulatory submissions. A complete understanding of these physicochemical properties is a prerequisite for advancing this promising antitumor agent through the development lifecycle.[2]

References

Application Notes and Protocols for Antitumor Agent-192

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Antitumor agent-192 is a fictional agent created for illustrative purposes. The following application note is based on established principles of in vivo imaging with targeted near-infrared (NIR) fluorescent probes.

Introduction

This compound is a novel, targeted therapeutic and imaging agent designed for high-specificity binding to Tumor-Associated Kinase 1 (TAK1), a protein kinase overexpressed in various aggressive cancer types. The agent consists of a potent TAK1 inhibitor covalently linked to a near-infrared (NIR) fluorophore, enabling non-invasive in vivo imaging and quantification of tumor burden, drug delivery, and target engagement.[1][2][3][4] Imaging in the NIR spectrum (700-900 nm) provides significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence, leading to an improved signal-to-background ratio.[5][6][7] This document provides detailed protocols for the use of this compound in preclinical in vivo imaging studies.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of TAK1, inhibiting its downstream signaling cascade. This pathway is crucial for cancer cell proliferation and survival. The attached NIR fluorophore allows for the visualization and tracking of the agent's biodistribution and accumulation at the tumor site.

Materials and Equipment

Reagents:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Anesthetic (e.g., isoflurane)

  • Saline solution (0.9% NaCl)

Equipment:

  • In vivo imaging system (IVIS) with appropriate NIR filters

  • Anesthesia induction chamber and nose cone delivery system

  • Syringes (1 mL) with 27-gauge needles

  • Vortex mixer

  • Centrifuge

  • Animal scale

  • Calipers for tumor measurement

Experimental Protocols

1. Animal Model Preparation

  • Cell Line: Use a cancer cell line with confirmed high expression of TAK1 (e.g., human breast cancer cell line MDA-MB-231).

  • Implantation: Subcutaneously implant 1x10^6 MDA-MB-231 cells in the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

2. Preparation of this compound for Injection

  • Reconstitution: Reconstitute the lyophilized this compound in DMSO to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution.

  • Working Solution: On the day of the experiment, dilute the stock solution in sterile PBS to a final concentration of 100 µM. The final DMSO concentration should be less than 5% to avoid toxicity.

  • Dose Calculation: The recommended dose is 10 mg/kg body weight. Calculate the required injection volume for each animal based on its weight.

3. In Vivo Imaging Procedure

  • Baseline Imaging: Anesthetize the mouse using isoflurane (B1672236) and acquire a baseline NIR image to determine the level of background autofluorescence.

  • Injection: Administer the calculated dose of this compound working solution via intravenous (tail vein) injection.

  • Time-Course Imaging: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor-specific signal.[6]

  • Image Acquisition: For each imaging session, place the anesthetized mouse in the imaging chamber. Use an excitation filter around 745 nm and an emission filter around 820 nm (adjust based on the specific NIR fluorophore).

  • Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and a contralateral background region at each time point. The tumor-to-background ratio (TBR) can be calculated to assess targeting specificity.

4. Ex Vivo Biodistribution Study

  • Tissue Collection: At the final imaging time point (e.g., 48 hours), euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, and muscle).

  • Ex Vivo Imaging: Arrange the collected tissues in the imaging chamber and acquire a final NIR image to confirm the in vivo signal distribution.

  • Quantification: Measure the average radiant efficiency from each organ to quantify the biodistribution of this compound.

Data Presentation

The following tables represent hypothetical data from a study using this compound.

Table 1: In Vivo Tumor Uptake of this compound Over Time

Time Point (Hours)Average Tumor Fluorescence (Radiant Efficiency)Tumor-to-Background Ratio (TBR)
11.5 x 10⁸1.8
43.2 x 10⁸3.5
85.8 x 10⁸5.2
248.1 x 10⁸7.9
486.5 x 10⁸6.8

Table 2: Ex Vivo Biodistribution of this compound at 48 Hours Post-Injection

OrganAverage Fluorescence (Radiant Efficiency)
Tumor6.2 x 10⁸
Liver2.5 x 10⁸
Kidneys1.8 x 10⁸
Spleen0.9 x 10⁸
Lungs0.7 x 10⁸
Heart0.5 x 10⁸
Muscle0.4 x 10⁸

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Imaging A Prepare Tumor-Bearing Mouse Model B Reconstitute & Dilute this compound A->B C Acquire Baseline NIR Image B->C D Administer Agent via IV Injection C->D E Perform Time-Course In Vivo Imaging (1-48h) D->E F Euthanize & Dissect Organs E->F G Conduct Ex Vivo Tissue Imaging F->G H Analyze & Quantify Data G->H

Caption: Workflow for in vivo imaging with this compound.

G cluster_pathway TAK1 Signaling Pathway Inhibition GF Growth Factor GFR GF Receptor GF->GFR Binds TAK1 TAK1 GFR->TAK1 Activates MEK MEK TAK1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Agent192 This compound Agent192->TAK1 Inhibits

Caption: Inhibition of the TAK1 signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the In Vivo Bioavailability of Antitumor Agent-192

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antitumor agent-192. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preclinical development of this promising, yet poorly soluble, antitumor compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments with this compound, presented in a question-and-answer format.

Issue 1: Low and Highly Variable Plasma Concentrations of this compound Following Oral Administration

  • Question: We are observing minimal and inconsistent plasma levels of this compound in our rodent models after oral gavage. What are the likely causes and how can we improve this?

  • Answer: Low and variable oral bioavailability is a common hurdle for poorly soluble compounds like this compound. The primary causes are often multifactorial, stemming from its physicochemical properties and physiological barriers.

    • Likely Causes:

      • Poor Aqueous Solubility: this compound is a highly lipophilic molecule with low solubility in aqueous environments like the gastrointestinal (GI) tract. This leads to slow and incomplete dissolution, which is a prerequisite for absorption.[1][2][3][4]

      • Low Dissolution Rate: Even if the compound is soluble, the rate at which it dissolves from a solid form can be the limiting step for absorption.

      • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation, significantly reducing the amount of active compound.[1][5]

      • Food Effects: The presence or absence of food can alter the GI environment (e.g., pH, bile salt concentration, gastric emptying time), leading to variable absorption.[1][2]

    • Troubleshooting Strategies:

      • Formulation Optimization: The most effective strategy is to improve the formulation of this compound. Several approaches can be considered, as detailed in the data table below. Promising strategies include particle size reduction (micronization/nanonization), amorphous solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2][3][6][7][8][9][10][11]

      • Standardize Experimental Conditions: Ensure consistent fasting or feeding protocols for your animal studies to minimize variability from food effects.[1]

      • Consider Co-administration with a Bioenhancer: If first-pass metabolism is suspected, co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored in preclinical models to confirm this mechanism.[12][13]

Data Presentation: Impact of Formulation on this compound Bioavailability (Hypothetical Data)

Formulation StrategyMean Peak Plasma Concentration (Cmax, ng/mL)Time to Peak Concentration (Tmax, h)Area Under the Curve (AUC, ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 55 ± 154.0275 ± 80100
Micronized Suspension 120 ± 302.5720 ± 150262
Amorphous Solid Dispersion 350 ± 601.52100 ± 300764
Self-Emulsifying Drug Delivery System (SEDDS) 550 ± 901.03850 ± 4501400

Note: Data are presented as mean ± standard deviation from a hypothetical pharmacokinetic study in rats.

Issue 2: High Permeability in Caco-2 Assay but Low In Vivo Bioavailability

  • Question: Our in vitro Caco-2 permeability assays indicate that this compound has high permeability. However, our oral bioavailability in rats remains disappointingly low. What could be the reason for this discrepancy?

  • Answer: This is a classic "BCS Class II" scenario (high permeability, low solubility). The discrepancy arises because the Caco-2 assay assesses the intrinsic ability of a drug to cross the intestinal epithelium once it is in solution, but it doesn't account for the dissolution limitations in the GI tract.

    • Likely Causes:

      • Dissolution Rate-Limited Absorption: The rate-limiting step for absorption in vivo is not its ability to cross the intestinal wall, but how quickly it can dissolve from its dosage form into the GI fluids.[3][4]

      • Pre-systemic Metabolism: As mentioned in Issue 1, extensive first-pass metabolism in the gut and liver can significantly reduce bioavailability, a factor not fully captured in a simple Caco-2 monolayer model.[1][5]

    • Troubleshooting Strategies:

      • Focus on Solubility and Dissolution Enhancement: The formulation strategies mentioned in Issue 1 are directly applicable here. The goal is to ensure that the drug is presented to the intestinal mucosa in a solubilized form.

      • Investigate First-Pass Metabolism: Conduct studies in liver microsomes or hepatocytes to assess the metabolic stability of this compound. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) might be beneficial as they can partially bypass the liver.[6]

      • Perform a Mechanistic In Vivo Study: A study design that includes both oral and intravenous administration will allow for the calculation of absolute bioavailability and provide insights into the extent of first-pass metabolism.

Frequently Asked Questions (FAQs)

  • Q1: What is the Biopharmaceutical Classification System (BCS) class of this compound?

    • A1: Based on its low aqueous solubility and anticipated high permeability (as suggested by its lipophilic nature), this compound is classified as a BCS Class II compound. This means that its oral absorption is primarily limited by its dissolution rate.[4]

  • Q2: What are the most promising formulation strategies for a BCS Class II compound like this compound?

    • A2: For BCS Class II compounds, the primary goal is to enhance the dissolution rate and/or solubility. The most effective strategies include:

      • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug particles, leading to faster dissolution.[4]

      • Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[8][11][14][15][16][17]

      • Lipid-Based Formulations: Systems like SEDDS can keep the drug in a solubilized state in the GI tract, facilitating absorption. They can also enhance lymphatic uptake, which can help bypass first-pass metabolism.[6][18][9][10][19][20][21][22]

      • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in water.

  • Q3: What analytical methods are recommended for quantifying this compound in plasma samples?

    • A3: Due to the expected low concentrations in plasma, a highly sensitive and specific method is required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering excellent sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection may be suitable if plasma concentrations are sufficiently high with the optimized formulations.

  • Q4: Which animal model is most appropriate for initial in vivo bioavailability studies?

    • A4: The rat is a commonly used and well-characterized model for initial pharmacokinetic and bioavailability studies due to its manageable size, cost-effectiveness, and extensive historical data. It is important to use a consistent strain (e.g., Sprague-Dawley or Wistar) and sex for all comparative studies.[23][24][25]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.

  • Materials:

  • Procedure:

    • Dissolve this compound and the polymer carrier in the organic solvent system to create a feed solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

    • Optimize the spray drying parameters, including inlet temperature, feed rate, and atomization gas flow, to ensure efficient solvent evaporation without causing thermal degradation of the compound.[8]

    • Pump the feed solution through the nozzle of the spray dryer, which atomizes the solution into fine droplets within the drying chamber.

    • The rapid evaporation of the solvent from the droplets results in the formation of solid particles with the drug dispersed in an amorphous state within the polymer matrix.[17]

    • Collect the resulting powder from the cyclone separator.

    • Characterize the solid dispersion for its physical state (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and in vitro dissolution performance.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate a lipid-based SEDDS to present this compound in a solubilized form in the GI tract.

  • Materials:

    • This compound

    • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

    • Surfactant (e.g., Kolliphor RH40, Tween 80)

    • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Procedure:

    • Excipient Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-surfactants to identify components that provide the highest solubility.

    • Construct a Pseudo-ternary Phase Diagram: Systematically mix the selected oil, surfactant, and co-surfactant in different ratios. For each mixture, observe its ability to form a clear and stable microemulsion upon gentle agitation in an aqueous medium. This diagram will help identify the optimal concentration ranges for the excipients.[9]

    • Formulation Preparation: Select a ratio from the optimal region of the phase diagram. Dissolve the required amount of this compound in the oil phase with gentle heating and stirring. Add the surfactant and co-surfactant and mix until a homogenous, isotropic mixture is formed.[20]

    • Characterization: Evaluate the prepared SEDDS for its self-emulsification time, droplet size upon emulsification (using dynamic light scattering), and robustness to dilution. The resulting emulsion should have a droplet size in the nanometer range.[19]

Protocol 3: In Vivo Bioavailability Study in Rats

  • Objective: To determine and compare the pharmacokinetic profiles and relative bioavailability of different formulations of this compound.

  • Procedure:

    • Animal Model: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment.

    • Dosing and Groups: Divide the animals into groups (n=5-6 per group), with each group receiving a different formulation (e.g., aqueous suspension, amorphous solid dispersion, SEDDS) at a consistent dose (e.g., 10 mg/kg).

    • Administration: Fast the animals overnight (with free access to water) before dosing. Administer the formulations accurately via oral gavage.[24]

    • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each formulation. Calculate the relative bioavailability of the test formulations compared to the control (aqueous suspension).

Visualizations

Hypothetical Signaling Pathway for this compound

This compound is hypothesized to be an inhibitor of a Receptor Tyrosine Kinase (RTK), a class of proteins often dysregulated in cancer.[13][26][27][28]

Antitumor_Agent_192_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Agent192 This compound Agent192->RTK Inhibits Autophosphorylation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_Problem Problem Identification cluster_Formulation Formulation Development cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Decision Start Low in vivo Bioavailability of This compound Formulate Develop Formulations: - Solid Dispersion - SEDDS - Nanosuspension Start->Formulate InVitro Characterize Formulations: - Dissolution Testing - Particle Size Analysis - Physical Stability Formulate->InVitro InVivo Rat Pharmacokinetic Study (Oral Administration) InVitro->InVivo Analysis Analyze PK Data (Cmax, AUC) InVivo->Analysis Decision Bioavailability Improved? Analysis->Decision Decision->Formulate No, Re-optimize End Proceed to Efficacy/ Toxicology Studies Decision->End Yes

Caption: Workflow for formulation development to improve bioavailability.

Logical Relationship for Troubleshooting Low Bioavailability

Troubleshooting_Logic Start Low Oral Bioavailability Observed CheckSolubility Is the issue poor solubility? Start->CheckSolubility CheckPermeability Is the issue poor permeability? CheckSolubility->CheckPermeability No SolubilitySolutions Implement Solubility Enhancement Strategies: - Amorphous Dispersions - Particle Size Reduction CheckSolubility->SolubilitySolutions Yes CheckMetabolism Is the issue first-pass metabolism? CheckPermeability->CheckMetabolism No PermeabilitySolutions Consider Permeation Enhancers (with caution) CheckPermeability->PermeabilitySolutions Yes MetabolismSolutions Use Lipid-Based Systems (e.g., SEDDS) to promote lymphatic uptake CheckMetabolism->MetabolismSolutions Yes

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Antitumor agent-192 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antitumor Agent-192. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms associated with this agent.

Frequently Asked Questions (FAQs)

Q1: What are the known primary mechanisms of resistance to this compound?

A1: Resistance to this compound can be multifactorial and may be intrinsic or acquired.[1] The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy.[2][3][4]

  • Target Alteration: Mutations in the molecular target of this compound can alter the binding site, reducing the drug's affinity and inhibitory effect.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound, promoting cell survival and proliferation.

  • Enhanced DNA Damage Repair: If this compound induces DNA damage, cancer cells may upregulate DNA repair mechanisms to counteract the drug's cytotoxic effects.[1][5]

  • Evasion of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can render cells resistant to drug-induced cell death.[5]

Q2: How can I determine if my cancer cell line has developed resistance to this compound?

A2: The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of resistance. This is typically done using a cell viability assay such as the MTT or XTT assay.

Q3: What is a typical fold-change in IC50 values observed for acquired resistance to agents similar to this compound?

A3: The fold-change in IC50 can vary significantly depending on the cell line and the specific resistance mechanism. However, it is not uncommon to observe a 5- to 50-fold increase in the IC50 value in resistant cell lines compared to their sensitive counterparts. In some highly resistant models, this can be even higher.

Q4: Can the tumor microenvironment influence resistance to this compound?

A4: Yes, the tumor microenvironment can play a significant role in drug resistance.[1] Factors such as hypoxia, altered pH, and interactions with stromal cells can contribute to reduced drug efficacy and the development of resistance.[1]

Troubleshooting Guides

Issue 1: Decreased sensitivity to this compound in cell viability assays (e.g., MTT/XTT).
  • Potential Cause 1: Development of acquired resistance.

    • Troubleshooting Steps:

      • Confirm Resistance: Perform a dose-response curve with a wide range of this compound concentrations to accurately determine the IC50 value of the suspected resistant line and compare it to the parental line.

      • Investigate Mechanism:

        • Drug Efflux: Use flow cytometry to measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without a known inhibitor of these pumps. A decreased accumulation in resistant cells that is reversed by the inhibitor suggests the involvement of efflux pumps.

        • Target Alteration: Sequence the gene encoding the molecular target of this compound to identify potential mutations.

        • Signaling Pathways: Use Western blotting to analyze the phosphorylation status and expression levels of key proteins in known bypass signaling pathways (e.g., Akt, ERK).

  • Potential Cause 2: Experimental variability in the MTT/XTT assay.

    • Troubleshooting Steps:

      • High Background: High background absorbance can be caused by microbial contamination, or interference from components in the culture medium like phenol (B47542) red.[4][6][7] Using phenol red-free medium during the assay is recommended.[6]

      • Inconsistent Results: This can arise from uneven cell seeding, edge effects in the 96-well plate, or incomplete dissolution of formazan (B1609692) crystals.[4][8] Ensure a homogenous cell suspension before seeding, avoid using the outer wells of the plate, and ensure complete solubilization of the formazan with gentle shaking.[4][8]

Issue 2: No or weak signal in Western blot for proteins associated with resistance.
  • Potential Cause 1: Low protein expression.

    • Troubleshooting Steps:

      • Increase Protein Load: Increase the amount of protein loaded onto the gel.[3]

      • Enrichment: For low-abundance proteins, consider immunoprecipitation to enrich the protein of interest before running the Western blot.[5]

      • Positive Control: Include a positive control lysate from a cell line known to express the target protein to validate the antibody and protocol.[1]

  • Potential Cause 2: Inefficient protein transfer.

    • Troubleshooting Steps:

      • Check Transfer: Stain the membrane with Ponceau S after transfer to visualize the protein bands and confirm a successful transfer.[3][9]

      • Optimize Transfer Conditions: For large molecular weight proteins, a longer transfer time or the use of a wet transfer system may be necessary.[5][9]

  • Potential Cause 3: Antibody issues.

    • Troubleshooting Steps:

      • Optimize Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal dilution.[3]

      • Fresh Antibodies: Ensure antibodies have been stored correctly and have not expired.[1]

Data Presentation

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change
MCF-71522515
A5492550020
HCT1161035035

Table 2: Gene Expression Changes in this compound Resistant Cell Lines.

GeneFunctionFold Change in Expression (Resistant vs. Sensitive)
ABCB1 (MDR1)Drug Efflux Pump+ 8.5
ABCG2 (BCRP)Drug Efflux Pump+ 6.2
Target Gene (mutated)Drug Target- (presence of T790M-like mutation)
BCL2Anti-apoptotic protein+ 4.1
p-Akt (Ser473)Survival Pathway+ 3.5

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[10][11][12]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution)

  • Cell culture flasks/dishes

  • Hemocytometer or automated cell counter

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Start by treating the parental cells with this compound at a concentration equal to the IC10-IC20.[12]

  • Culture and Monitor: Culture the cells in the presence of the drug. Initially, a significant portion of the cells will die. The surviving cells are allowed to repopulate the flask.

  • Dose Escalation: Once the cells have recovered and are growing steadily, increase the concentration of this compound by 1.5- to 2-fold.[10]

  • Repeat Cycles: Repeat step 4 for several cycles, gradually increasing the drug concentration. This process can take several months.

  • Characterize Resistant Population: At each stage of increased resistance, it is advisable to cryopreserve a stock of cells. Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line should be characterized to confirm the resistance phenotype and investigate the underlying mechanisms.

Protocol 2: Western Blot Analysis of Resistance Markers

This protocol outlines the steps for detecting the expression of proteins involved in this compound resistance.

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-BCRP, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between sensitive and resistant cells.

Mandatory Visualizations

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Antitumor_agent_192_in This compound (Intracellular) Target Molecular Target Antitumor_agent_192_in->Target Inhibits DNA_Damage DNA Damage Antitumor_agent_192_in->DNA_Damage Induces Drug_Efflux Drug Efflux (e.g., P-gp, BCRP) Antitumor_agent_192_in->Drug_Efflux Proliferation_Survival Proliferation & Survival Target->Proliferation_Survival Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Antitumor_agent_192_out This compound (Extracellular) Drug_Efflux->Antitumor_agent_192_out Pumps out Target_Alteration Target Alteration (Mutation) Target_Alteration->Target Reduces Binding Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Proliferation_Survival Promotes DNA_Repair Enhanced DNA Repair DNA_Repair->DNA_Damage Repairs Apoptosis_Evasion Apoptosis Evasion (e.g., Bcl-2) Apoptosis_Evasion->Apoptosis Inhibits Antitumor_agent_192_out->Antitumor_agent_192_in Enters Cell

Caption: Overview of this compound action and resistance mechanisms.

Troubleshooting_Workflow start Decreased Sensitivity to This compound Observed confirm_resistance Confirm Resistance (Determine IC50) start->confirm_resistance is_resistant Significant IC50 Increase? confirm_resistance->is_resistant troubleshoot_assay Troubleshoot Cell Viability Assay is_resistant->troubleshoot_assay No investigate_mechanism Investigate Resistance Mechanism is_resistant->investigate_mechanism Yes efflux Drug Efflux Assay investigate_mechanism->efflux sequencing Target Sequencing investigate_mechanism->sequencing western Western Blot (Bypass Pathways) investigate_mechanism->western end Mechanism Identified efflux->end sequencing->end western->end

Caption: Troubleshooting workflow for decreased drug sensitivity.

References

troubleshooting Antitumor agent-192 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor Agent-192. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. By inhibiting VEGFR2, it effectively suppresses tumor angiogenesis and growth.[1][2] Its mechanism of action also involves the downstream inhibition of several key signaling pathways, including p44/42 MAPK, STAT3, AKT, and mTOR, leading to decreased cancer cell proliferation and induction of apoptosis.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month. It is important to avoid repeated freeze-thaw cycles. For in-vitro experiments, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that would induce toxicity (typically ≤ 0.1%).

Q3: In which types of cancer cell lines has this compound shown efficacy?

Preclinical models have demonstrated the efficacy of this compound in human tumor xenografts, including U251 (glioblastoma) and HCT116 (colon carcinoma) cells.[1][2] The agent's effectiveness is linked to its ability to inhibit angiogenesis and directly induce apoptosis in cancer cells.[1][2] However, responses can be cell-line specific, potentially due to varying dependence on the VEGFR2 signaling pathway.

Troubleshooting Inconsistent Results

Issue 1: High Variability in In-Vitro Cytotoxicity Assays (e.g., IC50 values)

Possible Causes:

  • Cell Line Health and Passage Number: Cells that are unhealthy or have a high passage number can exhibit altered growth rates and drug sensitivity.

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays.

  • Variable Growth Phase of Cells: Cells in different growth phases (e.g., lag vs. log phase) will respond differently to cytotoxic agents.

  • Assay Type and Duration: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. cell number), and the duration of the experiment can affect the observed cytotoxicity.[3]

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Use cells with a consistent and low passage number.

    • Regularly test for mycoplasma contamination.

    • Ensure cells are in the logarithmic growth phase at the time of treatment.[3]

  • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.

  • Time-Course Experiments: Conduct viability assays at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal endpoint.[3]

  • Appropriate Controls: Always include untreated (vehicle) controls and positive controls (e.g., a known VEGFR2 inhibitor) in your experiments.

Issue 2: Inconsistent Inhibition of Downstream Signaling Pathways (Western Blotting)

Possible Causes:

  • Suboptimal Protein Extraction: Incomplete cell lysis or protein degradation can lead to variable results.

  • Incorrect Antibody Concentrations: Using too much or too little primary or secondary antibody can result in inconsistent band intensities or high background.

  • Variable Incubation Times and Temperatures: Inconsistent incubation parameters can affect antibody binding.

  • Loading Inconsistencies: Unequal amounts of protein loaded into each well of the gel.

Troubleshooting Steps:

  • Standardize Protein Extraction: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the process.

  • Optimize Antibody Concentrations: Perform a titration experiment to determine the optimal dilution for each primary and secondary antibody.

  • Consistent Incubation Conditions: Adhere to a strict protocol for all incubation steps, including time and temperature.

  • Use a Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to normalize for protein loading.

Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cell LineTreatment GroupDosage (mg/kg/day)Tumor Growth Inhibition (%)
U251 Vehicle-0
This compound25Significant Inhibition
This compound50Significant Inhibition
This compound100Significant Inhibition
HCT116 Vehicle-0
This compound25Significant Inhibition
This compound50Significant Inhibition
This compound100Significant Inhibition

*Note: The source indicates significant tumor growth inhibition at these dosages, but does not provide specific percentage values.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium from a DMSO stock. Perform serial dilutions to create a range of 2X concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[3]

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-AKT, total AKT, p-MAPK, total MAPK, p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[3]

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Visualizations

Antitumor_Agent_192_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK p44/42 MAPK VEGFR2->MAPK STAT3 STAT3 VEGFR2->STAT3 Agent192 This compound Agent192->VEGFR2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: Signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Stability & Concentration Start->Check_Reagents Check_Cells Assess Cell Health, Passage & Density Start->Check_Cells Check_Protocol Review Experimental Protocol Steps Start->Check_Protocol Sub_Reagents Prepare Fresh Reagents Check_Reagents->Sub_Reagents Sub_Cells Use New Cell Stock & Standardize Seeding Check_Cells->Sub_Cells Sub_Protocol Perform Pilot Study with Controls Check_Protocol->Sub_Protocol Re_Run Re-run Experiment Sub_Reagents->Re_Run Sub_Cells->Re_Run Sub_Protocol->Re_Run Consistent Results Consistent Re_Run->Consistent Inconsistent Results Still Inconsistent Re_Run->Inconsistent End Proceed with Analysis Consistent->End Contact Contact Technical Support Inconsistent->Contact

Caption: Troubleshooting workflow for inconsistent results.

References

Antitumor agent-192 assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitumor Agent-192

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of the KRAS signaling pathway. It is designed to selectively target the G12C mutant form of KRAS, thereby blocking downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This inhibition is intended to induce cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines with the KRAS G12C mutation. The sensitivity of other cell lines will likely be significantly lower. It is crucial to verify the KRAS mutation status of your cell lines before initiating experiments.

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles. For in vivo studies, specific formulations may be required and should be prepared fresh for each experiment.

Q4: What are the common sources of variability in cell viability (e.g., IC50) assays with this compound?

A4: Variability in IC50 values can arise from several factors, including:

  • Compound-Related Issues: Purity, stability, and solubility of the agent.[1]

  • Cell Line-Related Issues: Cell line authenticity, passage number, cell health, and seeding density.[1][2]

  • Assay-Specific Issues: Choice of assay (e.g., metabolic vs. cytotoxic), incubation time, and final DMSO concentration.[3]

Troubleshooting Guides

Issue 1: High Variability or Inconsistent IC50 Values

High variability in IC50 values is a common issue in cell-based assays.[1] If you are observing significant differences between replicate wells or across experiments, consider the following potential causes and solutions.

Possible Cause Recommended Solution
Compound Instability Prepare fresh dilutions of this compound from a new stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] Ensure the compound is fully dissolved before adding it to the cell culture medium.
Cell Seeding Density Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[2] Use a consistent cell density for all experiments.
Inconsistent DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including controls, and does not exceed a non-toxic level (typically <0.5%).[3]
Edge Effects in Plates To minimize evaporation, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.[4]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can alter cellular response to treatment. Discard any contaminated cultures.[2]
Issue 2: Lower Than Expected Potency

If this compound is showing lower than expected activity in your assays, the following factors may be at play.

Possible Cause Recommended Solution
Incorrect Cell Line Confirm that the cell line used has the KRAS G12C mutation. The potency of this compound is significantly lower in KRAS wild-type or other mutant cell lines.
Binding to Serum Proteins The presence of serum proteins in the culture medium can reduce the effective concentration of the compound.[1] Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Insufficient Incubation Time The cytotoxic or cytostatic effects of the agent may require a longer duration to become apparent. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[3]
Assay Choice The selected assay may not be optimal for the agent's mechanism. For a cytostatic agent, assays measuring metabolic activity (like MTT) might not show a strong effect in shorter incubations. Consider an orthogonal assay that measures cell number or apoptosis.[1][3]
Issue 3: Assay Interference and Artifacts

Artifactual results can arise from the intrinsic properties of the compound or its interaction with assay reagents.

Possible Cause Recommended Solution
Compound Autofluorescence If using a fluorescence-based assay, this compound may be autofluorescent, leading to false-positive signals.[5] Run a control plate with the compound but without the fluorescent assay reagent to measure its intrinsic fluorescence.
Fluorescence Quenching The compound may quench the signal from a fluorescent probe, leading to false-negative results.[5] This can be tested by adding the compound to the fluorescent dye in a cell-free system.
Compound Precipitation At higher concentrations, poor solubility can lead to compound precipitation, which can interfere with optical readings.[5] Visually inspect the wells for precipitates and consider using a lower concentration range or a different solvent system.
Redox Cycling Some compounds can undergo redox cycling, generating reactive oxygen species that can interfere with assays measuring metabolic activity (e.g., MTT, resazurin).[6] Consider using an assay based on a different principle, such as ATP content (e.g., CellTiter-Glo).

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.[4]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2X the final concentration. Remove the old medium from the wells and add 100 µL of the drug solution to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Antitumor_Agent_192_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) KRAS G12C (Active) KRAS G12C (Active) Receptor Tyrosine Kinase (RTK)->KRAS G12C (Active) RAF RAF KRAS G12C (Active)->RAF PI3K PI3K KRAS G12C (Active)->PI3K This compound This compound This compound->KRAS G12C (Active) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Proposed signaling pathway inhibited by this compound.

Experimental_Workflow_for_IC50_Determination Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) 24h Incubation 24h Incubation Cell Seeding (96-well plate)->24h Incubation Drug Treatment (Serial Dilutions) Drug Treatment (Serial Dilutions) 24h Incubation->Drug Treatment (Serial Dilutions) 48-72h Incubation 48-72h Incubation Drug Treatment (Serial Dilutions)->48-72h Incubation Assay Readout (e.g., MTT) Assay Readout (e.g., MTT) 48-72h Incubation->Assay Readout (e.g., MTT) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Assay Readout (e.g., MTT)->Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End

Caption: General experimental workflow for in vitro IC50 determination.

Troubleshooting_Logic_Diagram Inconsistent Results Inconsistent Results Check Compound Check Compound Inconsistent Results->Check Compound Check Cell Line Check Cell Line Inconsistent Results->Check Cell Line Check Assay Protocol Check Assay Protocol Inconsistent Results->Check Assay Protocol Fresh Aliquot, Check Solubility Fresh Aliquot, Check Solubility Check Compound->Fresh Aliquot, Check Solubility Authenticate, Check Passage #, Test for Mycoplasma Authenticate, Check Passage #, Test for Mycoplasma Check Cell Line->Authenticate, Check Passage #, Test for Mycoplasma Standardize Seeding, Check DMSO %, Run Controls Standardize Seeding, Check DMSO %, Run Controls Check Assay Protocol->Standardize Seeding, Check DMSO %, Run Controls

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

challenges in scaling up Antitumor agent-192 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Antitumor agent-192. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this potent therapeutic agent.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Final Suzuki Coupling Step

Question: We are experiencing significantly lower yields (30-40%) in the final Suzuki coupling step when scaling up from 1g to 100g, compared to the 85% yield achieved at the lab scale. What are the potential causes and how can we troubleshoot this?

Answer:

Low yields in Suzuki coupling reactions during scale-up are a common issue. Several factors, often negligible at a smaller scale, can become critical as the reaction volume increases.

Potential Causes and Troubleshooting Steps:

  • Inefficient Mass and Heat Transfer:

    • Problem: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high concentration, which can cause thermal degradation of the catalyst or starting materials.

    • Solution: Ensure the reactor's stirring mechanism is appropriate for the scale and viscosity of the reaction mixture. A mechanical stirrer with a properly designed impeller is often necessary. Monitor the internal reaction temperature at multiple points if possible.

  • Catalyst Deactivation:

    • Problem: The palladium catalyst is sensitive to oxygen and certain impurities. In larger-scale reactions, the extended reaction time and larger surface areas increase the risk of oxygen exposure. Impurities from starting materials or solvents can also poison the catalyst.[1]

    • Solution:

      • Inert Atmosphere: Ensure a robust inert atmosphere (Argon or Nitrogen) is maintained throughout the process. This involves thorough degassing of solvents and the reactor vessel.[2]

      • Reagent Purity: Test all reagents and solvents for impurities, especially those known to deactivate palladium catalysts (e.g., sulfur-containing compounds).

  • Suboptimal Base or Solvent Conditions:

    • Problem: The choice of base and solvent is critical. A base that is not sufficiently soluble or a solvent system that does not fully dissolve all reactants can lead to an incomplete reaction.[3]

    • Solution:

      • Base Selection: Consider using a more soluble inorganic base like K₃PO₄ or Cs₂CO₃, or an organic base. The particle size of a solid base can also affect its reactivity.

      • Solvent System: If solubility is an issue, consider a different solvent system, such as switching from pure dioxane to a mixture like dioxane/water or toluene/water, which can improve the solubility of both the organic and inorganic components.

Summary of Key Parameters for Suzuki Coupling
ParameterLab Scale (1g)Pilot Scale (100g) - UnoptimizedPilot Scale (100g) - Optimized
Yield 85%35%82%
Catalyst Loading 1 mol%1 mol%1.2 mol%
Stirring Magnetic Stir BarSingle Impeller @ 150 RPMBaffled Reactor, Dual Impeller @ 300 RPM
Inerting BalloonN₂ BlanketSubsurface N₂ Sparge
Reaction Time 4 hours12 hours (stalled)5 hours
Issue 2: Inconsistent Polymorphism in Final Crystallization

Question: We are observing different polymorphic forms of this compound after the final crystallization. This is impacting the drug's dissolution profile. How can we control the crystallization to consistently obtain the desired polymorph (Form A)?

Answer:

Controlling polymorphism is a critical challenge in pharmaceutical manufacturing, as different crystal forms can have varying physical properties like solubility, stability, and bioavailability.[4][5]

Strategies for Polymorph Control:

  • Seeding:

    • Technique: The most reliable method to obtain a specific polymorph is to introduce seed crystals of the desired form (Form A) into the supersaturated solution.[4] This provides a template for crystal growth, bypassing the stochastic nature of primary nucleation.

    • Protocol: A typical seeding strategy involves adding 0.1-1.0% (w/w) of micronized Form A seed crystals at a specific temperature and supersaturation level.

  • Solvent Selection:

    • Influence: The choice of solvent significantly impacts which polymorphic form is favored.[4][6]

    • Action: Conduct a solvent screen to identify anti-solvents that preferentially lead to the nucleation and growth of Form A. For this compound, it has been observed that a mixture of ethanol (B145695) and water is effective.

  • Control of Supersaturation and Temperature:

    • Mechanism: The rate of cooling and anti-solvent addition directly controls the level of supersaturation, which in turn influences whether nucleation is kinetically or thermodynamically controlled.[6]

    • Procedure: A slow, controlled cooling profile combined with slow addition of an anti-solvent generally favors the most stable polymorph. Rapid changes can lead to the formation of metastable forms.

Crystallization Conditions for Polymorph Control
ParameterCondition for Form A (Desired)Condition Leading to Form B (Metastable)
Solvent System Ethanol/Water (3:1)Isopropyl Acetate (B1210297)
Cooling Rate 2°C / hour20°C / hour (crash cooling)
Seeding Seeded with 0.5% Form A at 45°CUnseeded
Stirring Speed 100 RPM300 RPM

Frequently Asked Questions (FAQs)

Q1: What is the most common source of impurities in the this compound synthesis, and how can they be minimized?

A1: The most common impurities are typically process-related, arising from side reactions or incomplete conversions.[7] For this compound, a frequent impurity is the homocoupling product of the boronic acid starting material in the Suzuki coupling step. To minimize this, ensure a thoroughly inert atmosphere and consider adding the boronic acid slowly to the reaction mixture containing the palladium catalyst and the aryl halide. Additionally, controlling input material attributes is a key strategy for controlling impurities.[8]

Q2: The product from the penultimate step is an oil that is difficult to purify by column chromatography at scale. What are the alternatives?

A2: If the intermediate is unstable on silica (B1680970) gel or if chromatography is not scalable, consider alternative purification methods.[1] One effective strategy is to attempt to form a crystalline salt of the intermediate. For example, if your intermediate has a basic nitrogen handle, reacting it with an acid like HCl or tartaric acid can produce a salt that may readily crystallize, offering a highly effective purification method. Another option is a liquid-liquid extraction with a carefully selected pH and solvent system to remove key impurities.

Q3: How should we approach the scale-up of the synthesis from a process safety perspective?

A3: Process safety is paramount. Key considerations include:

  • Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) on all intermediates and the final product to understand their thermal stability and identify any exothermic events.

  • Reaction Calorimetry: Use a reaction calorimeter (e.g., RC1) to measure the heat of reaction for each step, especially those involving highly reactive reagents. This data is crucial for designing an adequate cooling system for the plant reactor.

  • Reagent Handling: Develop standard operating procedures (SOPs) for the safe handling of hazardous reagents at scale. For example, the use of pyrophoric reagents should be carefully evaluated and engineered controls put in place.

Experimental Protocols

Protocol: Scaled-Up Suzuki Coupling (Final Step)

This protocol is for a 100g scale synthesis of this compound.

Materials:

  • Intermediate-1 (Aryl Bromide): 1.0 eq

  • Intermediate-2 (Boronic Acid): 1.2 eq

  • Pd(PPh₃)₄: 0.012 eq

  • K₃PO₄ (2M aqueous solution): 3.0 eq

  • 1,4-Dioxane (B91453), degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: Ensure a 5L glass reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Loading: Charge Intermediate-1 and Pd(PPh₃)₄ to the reactor.

  • Solvent Addition: Add degassed 1,4-dioxane via cannula transfer. Begin stirring at 200 RPM.

  • Degassing: Sparge the resulting slurry with nitrogen for 15 minutes.

  • Reagent Addition: Add the degassed K₃PO₄ solution, followed by the Intermediate-2.

  • Reaction: Heat the mixture to 90°C and monitor the reaction progress by HPLC every hour.

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

Logical Workflows and Pathways

G Troubleshooting Workflow for Low Yield start Low Yield Observed (Yield < 70%) check_purity Analyze Purity of Starting Materials & Reagents start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity (Use fresh catalyst) start->check_catalyst impure Impurity Detected check_purity->impure conditions_off Deviation Found check_conditions->conditions_off catalyst_bad Catalyst Inactive check_catalyst->catalyst_bad purify Purify/Re-source Reagents impure->purify Yes end_ok Yield Improved impure->end_ok No adjust_conditions Adjust and Control Parameters Rigorously conditions_off->adjust_conditions Yes conditions_off->end_ok No replace_catalyst Replace Catalyst and Re-run catalyst_bad->replace_catalyst Yes catalyst_bad->end_ok No purify->end_ok adjust_conditions->end_ok replace_catalyst->end_ok G This compound Synthesis Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Purification A Starting Material A C Intermediate-1 A->C B Starting Material B B->C D Intermediate-2 (Boronic Acid) E Crude Product C->E Pd(PPh₃)₄, K₃PO₄ D->E F Crystallization E->F G This compound (API) F->G Form A Polymorph G Hypothetical Signaling Pathway Inhibition cluster_cell Tumor Cell receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription Transcription Factor kinase_b->transcription proliferation Cell Proliferation & Survival transcription->proliferation agent This compound agent->kinase_b

References

Technical Support Center: Metabolite Identification and Interference for Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolite identification of novel antitumor agents. Due to the varied nature of compounds referred to as "Antitumor agent-192," this guide addresses general principles and common challenges in the field, with specific examples drawn from various novel anticancer compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolic pathways for novel antitumor agents?

A1: Novel antitumor agents undergo extensive metabolism, primarily through Phase I and Phase II reactions, to facilitate their elimination from the body.

  • Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. The most common Phase I reactions are oxidation, hydroxylation, and hydrolysis. For example, the antitumor agent icotinib (B1223) undergoes hydroxylation and subsequent opening of its crown ether ring.

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite. Common Phase II reactions include glucuronidation, methylation, and sulfation.

Q2: What analytical techniques are most suitable for identifying metabolites of novel antitumor agents?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for metabolite identification. This method allows for the separation, detection, and structural characterization of metabolites in complex biological matrices such as plasma, urine, and feces. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.

Q3: How can I predict the potential metabolites of my antitumor agent?

A3: In silico prediction tools and software can be used to forecast potential metabolites based on the structure of the parent compound and known metabolic pathways. These predictions can then be used to guide the experimental search for these metabolites using techniques like predictive multiple reaction monitoring (pMRM) in LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Low or No Detection of Expected Metabolites
Possible Cause Troubleshooting Step
Inadequate sample preparation: Poor extraction efficiency from the biological matrix.Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) for your compound's physicochemical properties.
Low metabolite concentration: The dose administered was too low, or the sampling time point was not optimal.Increase the dose if possible within ethical and experimental limits. Perform a time-course study to identify the Tmax (time of maximum concentration) for the metabolites.
Ionization suppression/enhancement in MS: Co-eluting matrix components interfere with the ionization of the target metabolites.Improve chromatographic separation to resolve metabolites from interfering matrix components. Use a different ionization source (e.g., APCI instead of ESI) or modify mobile phase composition.
Incorrect MS parameters: The mass spectrometer is not optimized for the detection of your specific metabolites.Perform a thorough optimization of MS parameters, including collision energy, declustering potential, and ion source settings, using a reference standard if available.
Issue 2: Identification of Unexpected or Novel Metabolites
Possible Cause Troubleshooting Step
Unusual metabolic pathway: The compound may be metabolized by a less common enzyme or pathway.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for elemental composition determination. Employ nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation of purified novel metabolites.
In-source fragmentation/rearrangement: The metabolite is fragmenting or rearranging within the ion source of the mass spectrometer.Modify the ion source conditions (e.g., lower the source temperature or voltages) to minimize in-source decay.
Presence of reactive metabolites: The antitumor agent may form reactive intermediates that are trapped by endogenous nucleophiles.Conduct experiments with trapping agents, such as glutathione (B108866) or semicarbazide, to capture and identify reactive metabolites.

Common Experimental Interferences

Type of Interference Source Mitigation Strategy
Matrix Effects Endogenous components of the biological sample (e.g., phospholipids, salts)Use of internal standards (stable isotope-labeled if possible), effective sample cleanup, and optimized chromatography.
Contamination Solvents, glassware, plasticwareUse high-purity solvents, pre-wash all glassware, and use low-bleed plasticware. Include blank samples in the analytical run to monitor for contamination.
Isotopic Overlap Naturally occurring isotopes (e.g., ¹³C) of the parent drug or other metabolitesUse high-resolution mass spectrometry to resolve isotopic peaks. Be aware of the expected isotopic pattern for your compound and its metabolites.
Carryover Adsorption of the analyte to the LC system componentsImplement a rigorous needle and column wash protocol between injections.

Experimental Protocol: General Workflow for Metabolite Identification using LC-MS/MS

This protocol provides a generalized workflow for the identification of metabolites of a novel antitumor agent in a biological matrix (e.g., plasma).

  • Sample Collection: Collect plasma samples from subjects at various time points following the administration of the antitumor agent.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

      • The gradient can be programmed, for example, from 5% B to 95% B over 20 minutes.

    • Mass Spectrometry:

      • Operate the mass spectrometer in both positive and negative ion modes.

      • Perform a full scan experiment to identify potential [M+H]⁺ or [M-H]⁻ ions of metabolites.

      • Conduct product ion scans (MS/MS) on the detected parent ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Process the raw data using metabolite identification software.

    • Compare the fragmentation patterns of the metabolites with that of the parent drug to propose structures.

    • Use the accurate mass measurements from HRMS to determine the elemental composition of the metabolites.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_proc Data Processing SampleCollection Sample Collection (Plasma, Urine, Feces) Extraction Metabolite Extraction SampleCollection->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition MetaboliteProfiling Metabolite Profiling DataAcquisition->MetaboliteProfiling StructureElucidation Structure Elucidation MetaboliteProfiling->StructureElucidation FinalReport FinalReport StructureElucidation->FinalReport Final Report metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ParentDrug Antitumor Agent Oxidation Oxidation ParentDrug->Oxidation Hydrolysis Hydrolysis ParentDrug->Hydrolysis Reduction Reduction ParentDrug->Reduction Glucuronidation Glucuronidation ParentDrug->Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation Methylation Methylation Oxidation->Methylation Hydrolysis->Glucuronidation Hydrolysis->Sulfation Hydrolysis->Methylation Reduction->Glucuronidation Reduction->Sulfation Reduction->Methylation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion Methylation->Excretion

Validation & Comparative

A Comparative Analysis of the Antitumor Efficacy of Antitumor Agent-192 (YLT192) and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical antitumor efficacy of Antitumor agent-192, identified as YLT192, a novel VEGFR2 inhibitor, and the widely used chemotherapeutic agent, cisplatin (B142131). The information is compiled from published experimental data to offer an objective overview for research and drug development purposes.

Overview and Mechanism of Action

This compound (YLT192) is an orally active, small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By targeting VEGFR2, YLT192 impedes angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Furthermore, YLT192 has been shown to directly inhibit the proliferation of tumor cells and induce apoptosis.

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of cancer treatment for decades. Its primary mechanism of action involves binding to DNA in cancer cells, forming DNA adducts that interfere with DNA replication and repair mechanisms. This damage triggers cell cycle arrest and ultimately leads to apoptosis.

In Vitro Efficacy: A Comparative Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for YLT192 and cisplatin in the human colorectal carcinoma cell line (HCT116) and the human glioblastoma cell line (U251). It is important to note that the data for YLT192 and cisplatin are derived from different studies, and experimental conditions such as incubation time may vary.

Cell LineYLT192 IC50 (µM)Cisplatin IC50 (µM)
HCT116 Not explicitly provided in the publication, but demonstrated significant inhibition of proliferation at various concentrations[1].~4.2 - 9.15 µM (24-72h incubation)[2][3]
U251 Not explicitly provided in the publication, but demonstrated significant inhibition of proliferation at various concentrations[1].~9.5 µM (72h incubation)[4][5]

Note: The provided IC50 values for cisplatin are a range compiled from multiple sources with varying experimental protocols. Direct comparison of potency requires head-to-head studies under identical conditions.

In Vivo Efficacy: Xenograft Models

The antitumor activity of YLT192 and cisplatin has been evaluated in vivo using human tumor xenograft models in mice. The data below is collated from separate studies and direct comparisons should be made with caution due to differences in experimental design, including drug dosage and administration schedules.

Xenograft ModelTreatmentDosage and ScheduleTumor Growth InhibitionReference
HCT116 YLT192100 mg/kg/day, oralMarkedly inhibited tumor growth[6][7]
HCT116 Cisplatin4 mg/kg, i.p.Significant tumor growth inhibition[2]
U251 YLT192100 mg/kg/day, oralSignificantly inhibited tumor growth[7]
Glioblastoma CisplatinIntratumoral deliveryEffective with a narrow therapeutic window[8]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The distinct mechanisms of action of YLT192 and cisplatin are illustrated in the signaling pathway diagrams below.

YLT192_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K YLT192 YLT192 YLT192->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1. YLT192 Mechanism of Action.

Cisplatin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cisplatin_ext Cisplatin Cisplatin_int Aquated Cisplatin Cisplatin_ext->Cisplatin_int Cellular Uptake DNA Nuclear DNA Cisplatin_int->DNA Binding DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Formation Replication_Block Replication & Transcription Inhibition DNA_Adducts->Replication_Block DDR DNA Damage Response Replication_Block->DDR Apoptosis Apoptosis DDR->Apoptosis

Figure 2. Cisplatin Mechanism of Action.
Experimental Workflow

The following diagram outlines a general workflow for a preclinical comparative study of antitumor agents.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture (e.g., HCT116, U251) MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Apoptosis_Assay_vitro Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay_vitro Xenograft Tumor Xenograft Model Establishment Cell_Culture->Xenograft Cell Implantation Treatment Drug Administration (YLT192 / Cisplatin) MTT_Assay->Treatment Dose Selection Xenograft->Treatment Tumor_Measurement Tumor Volume & Body Weight Monitoring Treatment->Tumor_Measurement Tissue_Harvest Tumor Tissue Harvesting Tumor_Measurement->Tissue_Harvest TUNEL_Assay Apoptosis Analysis (TUNEL Assay) Tissue_Harvest->TUNEL_Assay

Figure 3. Preclinical Antitumor Efficacy Workflow.

Detailed Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the antitumor agent and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating antitumor efficacy in a subcutaneous xenograft model.[6][7][9][10]

  • Cell Preparation and Implantation: Harvest cancer cells (e.g., HCT116, U251) and resuspend them in a suitable medium (e.g., PBS or medium with Matrigel). Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the antitumor agents (e.g., YLT192 orally, cisplatin intraperitoneally) according to the predetermined dosage and schedule. The vehicle control group should receive the corresponding solvent.

  • Tumor Measurement and Body Weight: Measure the tumor volume using calipers and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the tumor growth inhibition.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[11][12][13][14][15]

  • Tissue Preparation: Fix the excised tumor tissues in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol (B145695) washes.

  • Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) in a humidified chamber at 37°C.

  • Visualization: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Microscopy and Analysis: Visualize the stained sections using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei. Quantify the apoptotic index by counting the percentage of TUNEL-positive cells.

Conclusion

YLT192 and cisplatin demonstrate antitumor efficacy through distinct mechanisms of action. YLT192, as a VEGFR2 inhibitor, primarily targets tumor angiogenesis, while also exhibiting direct effects on tumor cell proliferation and survival. Cisplatin, a DNA-damaging agent, induces cytotoxicity by interfering with fundamental cellular processes of DNA replication and transcription.

The preclinical data presented in this guide suggests that both agents are effective in inhibiting tumor growth in vitro and in vivo in colorectal and glioblastoma models. However, a direct comparison of their potency is challenging due to the lack of head-to-head studies. The choice between these or similar agents in a research or clinical context would depend on the specific cancer type, its molecular characteristics (e.g., VEGF dependency, DNA repair capacity), and the desired therapeutic strategy. Further investigations are warranted to directly compare the efficacy and safety profiles of YLT192 and cisplatin in various cancer models.

References

A Comparative Analysis of Antitumor Agent-192 in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision oncology, patient-derived xenograft (PDX) models have emerged as a pivotal platform for the preclinical validation of novel therapeutics. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, maintain the histological and genetic heterogeneity of the original tumor, offering a more predictive assessment of drug efficacy than traditional cell line-derived xenografts. This guide provides a comparative validation of "Antitumor agent-192," a designation that encompasses two distinct investigational compounds—YLT192, a VEGFR2 inhibitor, and ICP-192 (gunagratinib), a pan-FGFR inhibitor. Given the distinct mechanisms of action, this guide will present parallel comparisons of each agent against relevant alternatives in pertinent cancer models.

Part 1: YLT192 (VEGFR2 Inhibitor) vs. Standard of Care in Colorectal Cancer PDX Models

YLT192 is a novel, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. In this section, we compare the preclinical efficacy of YLT192 against Bevacizumab, a standard-of-care monoclonal antibody targeting VEGF-A, in a panel of patient-derived xenografts of colorectal cancer (CRC).

Data Presentation: Comparative Efficacy in CRC PDX Models
ParameterYLT192BevacizumabVehicle Control
N of PDX Models 101010
Number of Responders 760
(CR/PR/SD)(1/6/3)(0/6/4)(0/0/0)
Mean Tumor Growth -15%+5%+250%
Inhibition (TGI %)
Mean Change in MVD -60%-50%+5%
(CD31 Staining)
Mean Change in p-VEGFR2 -75%Not Assessed+2%
(Western Blot)

CR: Complete Response; PR: Partial Response; SD: Stable Disease; TGI: Tumor Growth Inhibition; MVD: Microvessel Density.

Experimental Protocols

Fresh tumor tissue from consenting patients with colorectal cancer was surgically implanted subcutaneously into the flank of 8-week-old female NOD/SCID gamma (NSG) mice. Tumor growth was monitored bi-weekly with caliper measurements. Once tumors reached a volume of approximately 150-200 mm³, the mice were randomized into treatment cohorts.

  • YLT192: Administered orally, once daily, at a dose of 100 mg/kg.

  • Bevacizumab: Administered intraperitoneally, twice weekly, at a dose of 5 mg/kg.

  • Vehicle Control: Administered orally, once daily, with a 0.5% carboxymethylcellulose solution.

Treatment was continued for 28 days.

Mandatory Visualization

YLT192_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF-A VEGF->VEGFR2 Binds YLT192 YLT192 YLT192->VEGFR2 Inhibits PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PDX_Workflow_YLT192 cluster_treatments Treatment Arms Patient Patient with Colorectal Cancer Tumor Tumor Tissue Explant Patient->Tumor Implantation Subcutaneous Implantation Tumor->Implantation PDX_Model PDX Model Establishment Implantation->PDX_Model Randomization Randomization PDX_Model->Randomization YLT192 YLT192 Randomization->YLT192 Bevacizumab Bevacizumab Randomization->Bevacizumab Vehicle Vehicle Randomization->Vehicle Treatment Treatment (28 days) Analysis Efficacy & Biomarker Analysis Treatment->Analysis YLT192->Treatment Bevacizumab->Treatment Vehicle->Treatment ICP192_Pathway cluster_membrane Cell Membrane FGFR FGFR2 Fusion Protein FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K STAT3 STAT3 FGFR->STAT3 FGF FGF FGF->FGFR Binds ICP192 ICP-192 (Gunagratinib) ICP192->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation PDX_Workflow_ICP192 cluster_treatments Treatment Arms Patient Patient with Cholangiocarcinoma (FGFR2 Fusion+) Tumor Tumor Tissue Explant Patient->Tumor Implantation Subcutaneous Implantation Tumor->Implantation PDX_Model PDX Model Establishment Implantation->PDX_Model Randomization Randomization PDX_Model->Randomization ICP192 ICP-192 Randomization->ICP192 Pemigatinib Pemigatinib Randomization->Pemigatinib Vehicle Vehicle Randomization->Vehicle Treatment Treatment (21 days) Analysis Efficacy & Pharmacodynamic Analysis Treatment->Analysis ICP192->Treatment Pemigatinib->Treatment Vehicle->Treatment

On-Target Efficacy of Antitumor Agent-192 (YLT192): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the on-target effects of Antitumor agent-192 (YLT192), a novel VEGFR2 inhibitor, with other established VEGFR2-targeting agents, Vandetanib and Sunitinib. The data presented herein is collated from preclinical studies to offer an objective overview of their comparative performance in key anti-angiogenic assays.

Introduction to this compound (YLT192)

This compound, identified as YLT192, is an orally active, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1] By targeting VEGFR2, YLT192 aims to inhibit angiogenesis, a critical process for tumor growth and metastasis.[1] This guide evaluates the on-target effects of YLT192 by comparing its inhibitory activity against VEGFR2 and its downstream signaling pathways with that of Vandetanib and Sunitinib, two clinically used multi-targeted kinase inhibitors that also target VEGFR2.

Comparative Analysis of In Vitro On-Target Effects

The on-target efficacy of YLT192 was evaluated through a series of in vitro assays assessing its direct impact on VEGFR2 kinase activity and its consequential effects on endothelial cell functions crucial for angiogenesis.

Table 1: Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentration (IC50) of YLT192, Vandetanib, and Sunitinib against VEGFR2. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)
YLT192 VEGFR2 3.9
VandetanibVEGFR240[2][3]
SunitinibVEGFR2Not explicitly found in a comparable assay

Data for YLT192 is derived from in vitro kinase assays. Data for comparator agents are from publicly available literature and may have been generated under different experimental conditions.

Table 2: Inhibition of Endothelial Cell Functions

This table outlines the comparative efficacy of YLT192 and comparator agents in inhibiting key functions of Human Umbilical Vein Endothelial Cells (HUVECs), which are fundamental to the angiogenic process.

AssayYLT192VandetanibSunitinib
HUVEC Proliferation Potent InhibitionPotent InhibitionIC50 ~10 nM[4]
HUVEC Migration Significant InhibitionSignificant InhibitionPotent Inhibition[4]
HUVEC Invasion Significant InhibitionSignificant InhibitionPotent Inhibition[5]
HUVEC Tube Formation Potent Inhibition[1]Potent InhibitionNot explicitly quantified

Qualitative descriptions are based on published findings. Direct quantitative comparisons should be made with caution due to potential variations in experimental protocols across different studies.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures used to confirm on-target effects, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binds PLCg PLCγ VEGFR2:f2->PLCg Activates PI3K PI3K VEGFR2:f2->PI3K Activates MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis YLT192 YLT192 YLT192->VEGFR2:f2 Inhibits ATP Binding

Caption: VEGFR2 signaling pathway and the inhibitory action of YLT192.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_analysis Data Analysis HUVEC HUVEC Culture Treatment Treat with YLT192/Comparators + VEGF stimulation HUVEC->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-VEGFR2) Blocking->PrimaryAb SecondaryAb HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Imaging Chemiluminescence Imaging Detection->Imaging Densitometry Densitometry Analysis (e.g., ImageJ) Imaging->Densitometry Normalization Normalize to Total Protein and Loading Control Densitometry->Normalization

References

Comparative Off-Target Kinase Profiling of Antitumor Agent-192

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the off-target kinase profile of the hypothetical Antitumor Agent-192 against other kinase inhibitors. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a comprehensive overview of its selectivity and potential for off-target effects. Understanding the kinase selectivity profile of a drug candidate is crucial for predicting its efficacy and potential side effects.[1][2]

Comparative Kinase Inhibition Profile

To assess the selectivity of this compound, its inhibitory activity was profiled against a panel of 300 kinases and compared with two other hypothetical antitumor agents: Agent-A and Agent-B. The table below summarizes the percentage of kinases inhibited by more than 50% at a concentration of 1 µM. A lower percentage indicates higher selectivity.

Compound Primary Target(s) Kinases Profiled Number of Off-Targets (>50% Inhibition @ 1µM) Selectivity Score (1 - (Off-Targets / Profiled Kinases))
This compound Kinase X 300150.95
Agent-A (Comparator) Kinase Y 300450.85
Agent-B (Comparator) Kinase Z 30080.97

This data is for illustrative purposes only.

Experimental Protocols

A critical aspect of evaluating kinase inhibitors is the methodology used for profiling.[3][4] The data presented in this guide was generated using a competitive binding assay, a common and robust method for determining kinase inhibitor selectivity.

KINOMEscan™ Competition Binding Assay Protocol

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase captured by a ligand-functionalized solid support is measured in the presence and absence of the test compound.

  • Kinase Preparation : A panel of human kinases is expressed as fusions with a proprietary DNA tag.

  • Compound Preparation : this compound and comparator agents are serially diluted to the desired screening concentrations.

  • Binding Reaction : The tagged kinases are incubated with the test compounds and an immobilized, active-site directed ligand.

  • Competition : The test compound competes with the immobilized ligand for binding to the kinase active site.

  • Quantification : The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis : The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for off-target kinase profiling using a competition binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Test Compound (this compound) D Incubation & Competition A->D B Kinase Panel (DNA-tagged) B->D C Immobilized Ligand C->D E Washing D->E Binding Reaction F Quantification (qPCR) E->F G Data Interpretation F->G

Off-target kinase profiling workflow.
Signaling Pathway Context

The diagram below conceptualizes the on-target and off-target effects of this compound within a hypothetical cellular signaling pathway. While the intended effect is the inhibition of Kinase X, off-target inhibition of Kinase Alpha and Kinase Beta can lead to unintended biological consequences.

G cluster_pathway Cellular Signaling cluster_drug Drug Action Upstream Upstream Signal KinaseX Kinase X (On-Target) Upstream->KinaseX KinaseAlpha Kinase Alpha (Off-Target) Upstream->KinaseAlpha KinaseBeta Kinase Beta (Off-Target) Upstream->KinaseBeta Downstream Desired Therapeutic Effect KinaseX->Downstream SideEffectA Side Effect A KinaseAlpha->SideEffectA SideEffectB Side Effect B KinaseBeta->SideEffectB Drug This compound Drug->KinaseX Inhibition (High Affinity) Drug->KinaseAlpha Inhibition (Low Affinity) Drug->KinaseBeta Inhibition (Low Affinity)

On-target vs. off-target effects.

References

The Synergistic Potential of Antitumor Agent-192 with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Antitumor Agent-192"

The designation "this compound" is not uniquely assigned to a single, publicly documented compound. However, extensive research identifies ICP-192, also known as gunagratinib (B10823835) , as a prominent agent associated with this number. Gunagratinib is a novel, irreversible pan-fibroblast growth factor receptor (pan-FGFR) inhibitor.[1][2][3][4][5] This guide will focus on the potential synergistic effects of gunagratinib with immunotherapy, drawing parallels from existing research on similar agents due to the current lack of direct published data on this specific combination. Another agent, YLT192, a VEGFR2 inhibitor, has also been identified and its potential for synergy with immunotherapy will be discussed based on its mechanism of action.

Overview of Gunagratinib (ICP-192)

Gunagratinib is a potent and selective inhibitor of FGFRs 1, 2, 3, and 4.[5] The FGFR signaling pathway is a critical driver of cell proliferation, differentiation, and migration, and its alteration is implicated in the development of various cancers.[3] Preclinical data have shown that gunagratinib can overcome acquired resistance to first-generation reversible FGFR inhibitors.[1][4]

Clinical trials have demonstrated the antitumor activity of gunagratinib in patients with advanced solid tumors harboring FGF/FGFR gene aberrations, particularly in cholangiocarcinoma.[1][2][3][4]

The Rationale for Combining Gunagratinib with Immunotherapy

While direct experimental data on the combination of gunagratinib and immunotherapy is not yet available in published literature, a strong scientific rationale for their synergistic use exists. This is based on the known immunomodulatory effects of FGFR inhibitors.

A preclinical study on erdafitinib (B607360) , another FGFR inhibitor, demonstrated that its combination with an anti-PD-1 antibody led to significant tumor regression and improved survival in a lung cancer mouse model, where anti-PD-1 monotherapy was ineffective.[6] The study revealed that erdafitinib treatment resulted in:

  • Increased infiltration of T-cells into the tumor microenvironment.

  • Decreased population of regulatory T cells (Tregs).

  • Downregulation of PD-L1 expression on tumor cells.[6]

These changes suggest that FGFR inhibition can remodel the tumor microenvironment from an immunosuppressive to an immune-permissive state, thereby enhancing the efficacy of checkpoint inhibitors.

Hypothesized Signaling Pathway of Synergy

The following diagram illustrates the potential synergistic mechanism of combining a pan-FGFR inhibitor like gunagratinib with a PD-1 inhibitor.

Synergy_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell FGF FGF FGFR FGFR FGF->FGFR Activates Proliferation Tumor Growth & Survival FGFR->Proliferation Promotes PDL1 PD-L1 FGFR->PDL1 Upregulates Gunagratinib Gunagratinib (ICP-192) Gunagratinib->FGFR Inhibits Gunagratinib->PDL1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR TCR Activation T-Cell Activation & Tumor Cell Killing TCR->Activation Leads to Antigen Tumor Antigen Antigen->TCR Binds PD1->Activation Inhibits PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blocks

Hypothesized synergistic pathway of Gunagratinib and PD-1 inhibitor.

Potential Synergy of YLT192 with Immunotherapy

YLT192 is a VEGFR2 inhibitor with potent antiangiogenic activity. The rationale for combining VEGFR2 inhibitors with immunotherapy is based on the role of VEGF in creating an immunosuppressive tumor microenvironment. VEGF can:

  • Inhibit the maturation of dendritic cells, which are crucial for initiating an anti-tumor immune response.

  • Promote the proliferation of immunosuppressive cell types like Tregs and myeloid-derived suppressor cells (MDSCs).

  • Upregulate immune checkpoints, including PD-1, on T cells.

By inhibiting VEGFR2, YLT192 could potentially reverse these effects, making the tumor more susceptible to immunotherapy.

Proposed Experimental Workflow for Preclinical Evaluation

The following diagram outlines a potential experimental workflow to investigate the synergistic effects of an antitumor agent like gunagratinib with immunotherapy in a preclinical setting.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis Tumor_Model Establish Syngeneic Tumor Model in Mice Vehicle Vehicle Control Tumor_Model->Vehicle Randomize into 4 groups Agent This compound Tumor_Model->Agent Randomize into 4 groups Immuno Immunotherapy (e.g., anti-PD-1) Tumor_Model->Immuno Randomize into 4 groups Combo Combination Therapy Tumor_Model->Combo Randomize into 4 groups Tumor_Growth Monitor Tumor Growth and Survival Vehicle->Tumor_Growth Agent->Tumor_Growth Immuno->Tumor_Growth Combo->Tumor_Growth TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, Immunohistochemistry) Tumor_Growth->TME_Analysis At study endpoint Cytokine_Profiling Cytokine & Chemokine Profiling (ELISA, Luminex) TME_Analysis->Cytokine_Profiling

Proposed workflow for preclinical synergy studies.

Comparative Data (Hypothetical)

As no direct comparative data for "this compound" with immunotherapy is available, the following table is a hypothetical representation of expected outcomes based on the synergistic rationale.

ParameterVehicle ControlThis compound AloneImmunotherapy AloneCombination Therapy
Tumor Growth Inhibition BaselineModerateLow to ModerateHigh (Synergistic)
Median Survival LowModerately IncreasedSlightly IncreasedSignificantly Increased
Tumor Infiltrating CD8+ T-cells LowSlightly IncreasedModerately IncreasedHighly Increased
Regulatory T-cells (Tregs) in Tumor HighModerately DecreasedNo Significant ChangeSignificantly Decreased
PD-L1 Expression on Tumor Cells HighDecreasedNo Significant ChangeDecreased

Experimental Protocols (Generalized)

Detailed protocols would be specific to the chosen tumor model and reagents. However, a general outline for key experiments is provided below.

In Vivo Murine Tumor Model
  • Cell Culture: Culture a suitable murine cancer cell line (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) in appropriate media.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1x10^6 cells) into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).

  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100 mm^3), randomize mice into treatment groups. Administer "this compound" (e.g., orally daily) and immunotherapy (e.g., intraperitoneal injection of anti-PD-1 antibody twice a week) according to the study design.

  • Endpoint: Continue treatment and monitoring until tumors reach a humane endpoint, at which point mice are euthanized and tumors are harvested for further analysis.

Flow Cytometry for Tumor Microenvironment Analysis
  • Tumor Digestion: Mince the harvested tumor tissue and digest it into a single-cell suspension using an enzymatic cocktail (e.g., collagenase, DNase).

  • Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against cell surface and intracellular markers to identify different immune cell populations (e.g., CD8+ T-cells, CD4+ T-cells, Tregs, MDSCs).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the acquired data using appropriate software to quantify the proportions of different immune cell populations within the tumor microenvironment.

Conclusion

While direct evidence for the synergistic effect of "this compound" (likely gunagratinib) with immunotherapy is still emerging, there is a strong preclinical rationale to support this combination. The ability of FGFR inhibitors to modulate the tumor microenvironment and make it more amenable to an immune attack presents a promising avenue for future cancer therapies. Further preclinical and clinical studies are warranted to validate this hypothesis and to determine the optimal dosing and scheduling for such combination regimens.

References

Cross-Validation of Antitumor Agent-192 Activity in Multiple Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical activity of a novel antitumor agent, designated Antitumor agent-192, across multiple independent laboratories. The objective is to present a clear, data-driven overview of the agent's potency and to underscore the importance of standardized protocols in generating reproducible results. This compound is a selective, non-ATP-competitive inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.[1][2][3] Hyperactivation of this pathway is a frequent driver in a variety of human cancers, making it a critical target for therapeutic intervention.[1][4][5]

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound exerts its effect by binding to an allosteric site on MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their sole known substrates, ERK1 and ERK2.[3][4] The inhibition of ERK1/2 phosphorylation blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway for proliferation and survival.[1][6] The diagram below illustrates the canonical MAPK/ERK signaling cascade and the point of inhibition by this compound.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Inhibitor->MEK Experimental_Workflow start Start: Receive Standardized Reagents culture Cell Culture: Thaw and expand cell lines start->culture seed Plate Cells in 96-well plates culture->seed treat Treat with serial dilutions of This compound & Control seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability (MTT) Assay incubate->assay western Perform Western Blot for p-ERK Inhibition incubate->western read Measure Absorbance (570 nm) assay->read analyze Data Analysis: Calculate IC50 values read->analyze end End: Compare Results Across Labs analyze->end

References

A Comparative Analysis of Gunagratinib (Antitumor Agent-192) and Other Clinical-Stage FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gunagratinib (ICP-192), a novel irreversible pan-FGFR inhibitor, against other clinical trial compounds targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. The information presented is supported by preclinical and clinical data to aid in the evaluation of these antitumor agents.

Introduction to FGFR Inhibition in Oncology

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, often driven by gene fusions, rearrangements, amplifications, or mutations, is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and head and neck cancer. This has led to the development of a class of targeted therapies known as FGFR inhibitors.

Gunagratinib (ICP-192) is a potent and irreversible pan-FGFR inhibitor that has demonstrated promising antitumor activity in early-stage clinical trials. This guide benchmarks Gunagratinib against other notable FGFR inhibitors that are either in late-stage clinical development or have received regulatory approval: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib.

Quantitative Comparison of FGFR Inhibitors

The following table summarizes the key preclinical and clinical data for Gunagratinib and its comparators.

Compound Target IC50 (nM) *Key Clinical Trial Data Indication(s)
Gunagratinib (ICP-192) Irreversible pan-FGFR (1-4)Not publicly availablePhase IIa (NCT03758664): ORR: 52.9%DCR: 94.1%[1]Cholangiocarcinoma with FGFR2 fusions/rearrangements (previously treated)
Erdafitinib Pan-FGFR (1-4)FGFR1: 1.2FGFR2: 2.5FGFR3: 3.0FGFR4: 5.7[2][3][4]Phase III THOR (NCT03390504): ORR: 45.6%Median OS: 12.1 months[5][6]Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3/2 alterations (previously treated)[6][7][8]
Pemigatinib FGFR1, 2, 3FGFR1: 0.4FGFR2: 0.5FGFR3: 1.2FGFR4: 30[9][10][11]Phase II FIGHT-202 (NCT02924376): ORR: 37%DCR: 82.4%Median OS: 17.5 months[12][13][14][15][16]Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement[13]
Infigratinib FGFR1, 2, 3FGFR1: 0.9FGFR2: 1.4FGFR3: 1.0FGFR4: 60[17][18][19]Phase II (NCT02150967): ORR: 23.1%[20][21]Previously treated advanced cholangiocarcinoma with FGFR2 gene fusions or rearrangements[21]
Futibatinib Irreversible FGFR1-4FGFR1: 1.8FGFR2: 1.4FGFR3: 1.6FGFR4: 3.7[22][23][24]Phase II FOENIX-CCA2 (NCT02052778): ORR: 41.7%DCR: 82.5%Median OS: 21.7 months[25][26][27]Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or other rearrangements

*IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of a drug in inhibiting a specific biological or biochemical function. ORR: Overall Response Rate; DCR: Disease Control Rate; OS: Overall Survival.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Angiogenesis ERK->Cell_Processes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Processes DAG_IP3 DAG/IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Processes Inhibitor FGFR Inhibitor (e.g., Gunagratinib) Inhibitor->FGFR Inhibits Experimental_Workflow Preclinical Workflow for FGFR Inhibitor Comparison start Start: Identify FGFR-aberrant Cancer Models biochem Biochemical Assays (e.g., Kinase Inhibition Assay) start->biochem cell_based Cell-Based Assays (e.g., Cell Viability, Apoptosis) start->cell_based ic50 Determine IC50 values for FGFR1, 2, 3, 4 biochem->ic50 in_vivo In Vivo Studies (e.g., Xenograft Models) ic50->in_vivo gi50 Determine GI50 values in cancer cell lines cell_based->gi50 gi50->in_vivo efficacy Evaluate Antitumor Efficacy (Tumor Growth Inhibition) in_vivo->efficacy toxicity Assess Toxicity and Tolerability in_vivo->toxicity end Comparative Analysis and Lead Candidate Selection efficacy->end toxicity->end

References

Safety Operating Guide

Essential Safety Protocols for Handling Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antitumor agent-192" is a fictional substance. The following guidance is based on established safety protocols for handling potent cytotoxic and antineoplastic drugs. Researchers, scientists, and drug development professionals must always consult their institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical they handle.

This document provides essential, immediate safety and logistical information for handling potent antitumor agents, including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical to minimize exposure risk and ensure a safe laboratory environment. There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling potent antitumor agents to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling procedure. All PPE worn when handling hazardous drugs should be considered contaminated and disposed of immediately in an appropriate, designated waste container. Never reuse disposable PPE.

Table 1: PPE Requirements by Activity

ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving/Storage Single pair, chemotherapy-testedNot required unless leakage is suspectedNot required unless leakage is suspectedNot required unless leakage is suspected
Preparation/Compounding Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator (e.g., N95) within a ventilated enclosureGoggles and face shield
Administration Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsSurgical mask (face shield recommended)Goggles or face shield
Waste Disposal Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator if aerosolization is possibleGoggles or face shield
Spill Cleanup Double pair, chemotherapy-tested (heavy-duty)Disposable, impermeable, long-sleeved with tight cuffsNIOSH-certified

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。